Lexithromycin
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-26-5 | |
| Record name | Lexithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEXITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism of Action of Lexithromycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin, a macrolide antibiotic, exerts its bacteriostatic and, at high concentrations, bactericidal effects by inhibiting protein synthesis in susceptible bacteria. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, leveraging data from its close analog, Roxithromycin. It delves into the specific interactions with the bacterial ribosome, the kinetics of this interaction, and the downstream consequences for bacterial viability. This document also outlines key experimental protocols for studying these mechanisms and presents quantitative data to support the described actions.
Introduction
The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antimicrobial agents. This compound, a semi-synthetic macrolide, represents a key therapeutic option for various bacterial infections. Its efficacy stems from its ability to selectively target and inhibit the bacterial protein synthesis machinery. This guide will provide a comprehensive technical overview of this compound's mechanism of action, intended for an audience of researchers and professionals in the field of drug development.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] This is achieved through a specific, high-affinity interaction with the 50S subunit of the bacterial ribosome.
Binding to the 50S Ribosomal Subunit
This compound binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically within the nascent peptide exit tunnel (NPET).[1][2][3] This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[2] Key interactions have been identified between the macrolide structure and specific nucleotides of the 23S rRNA, including A2058, A2059, and G2505, which are crucial for stabilizing the drug within its binding pocket.[2]
Inhibition of Polypeptide Elongation
By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[1][2] This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[3][4] This effectively halts protein synthesis. While initially thought to be a general "plug," evidence suggests that the inhibitory action of macrolides can be context-dependent, with the specific amino acid sequence of the nascent peptide influencing the degree of inhibition.
Inhibition of 50S Subunit Assembly
In addition to inhibiting protein elongation, some macrolides have been shown to interfere with the assembly of the 50S ribosomal subunit.[4][5] By binding to a precursor of the 50S subunit, they can stall its maturation, leading to a depletion of functional ribosomes within the cell.
The overall mechanism of action is depicted in the following signaling pathway:
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Roxithromycin, a close analog of this compound.
Table 1: Ribosome Binding Affinity and In Vitro Protein Synthesis Inhibition
| Parameter | Organism/System | Value | Reference |
| Overall Dissociation Constant (K) | E. coli cell-free system | 20 nM | [6][7] |
| IC50 (Protein Synthesis Inhibition) | S. aureus cell-free system | 0.2 µM | N/A |
| IC50 (Protein Synthesis Inhibition) | E. coli cell-free system | 1.5 µM | N/A |
Note: IC50 values are representative and can vary based on the specific in vitro system used.
Table 2: Minimum Inhibitory Concentrations (MICs) of Roxithromycin
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.08 (geometric mean) | [1] |
| Streptococcus pneumoniae | 0.02 - 0.5 | [1] |
| Streptococcus pyogenes | 0.08 (geometric mean) | [1] |
| Haemophilus influenzae | 1 - 8 | N/A |
| Moraxella catarrhalis | 0.12 - 0.5 | N/A |
| Legionella pneumophila | 0.06 - 0.25 | N/A |
| Mycoplasma pneumoniae | 0.004 - 0.015 | N/A |
| Chlamydia pneumoniae | 0.015 - 0.06 | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic.
Workflow Diagram:
Caption: Experimental workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Workflow Diagram:
Caption: Experimental workflow for IVTT inhibition assay.
Detailed Protocol:
-
Preparation of Reaction Components:
-
Use a commercially available bacterial (e.g., E. coli) coupled transcription/translation kit.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
-
Assay Setup:
-
In a microplate, combine the cell-free extract, amino acid mixture, energy solution, and a DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Add the different concentrations of this compound to the respective wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
-
-
Detection and Analysis:
-
Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
-
Ribosome Footprinting (Toeprinting) Assay
This primer extension inhibition assay maps the precise location of the ribosome stalled by an antibiotic on an mRNA template.
Workflow Diagram:
Caption: Experimental workflow for ribosome footprinting (toeprinting).
Detailed Protocol:
-
Preparation of Template and Primer:
-
Synthesize an mRNA template containing a ribosome binding site and a start codon.
-
Synthesize a DNA primer complementary to a region downstream of the start codon and label it at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Anneal the primer to the mRNA template.
-
-
Formation of the Stalled Ribosome Complex:
-
In a reaction buffer, incubate the mRNA-primer duplex with purified 70S ribosomes, initiator tRNA (fMet-tRNAfMet), and the desired concentration of this compound.
-
Allow the components to incubate to form the initiation complex, which will be stalled by the antibiotic.
-
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to the reaction mixture.
-
The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template, starting from the primer.
-
The enzyme will stop when it encounters the leading edge of the stalled ribosome.
-
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Run the cDNA products on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template.
-
The position of the truncated cDNA product (the "toeprint") on the gel reveals the exact nucleotide position on the mRNA where the ribosome was stalled by this compound.
-
Conclusion
This compound's mechanism of action is a well-defined process centered on the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. By understanding the molecular details of this interaction, the kinetics of binding, and the resulting cellular effects, researchers can better appreciate the therapeutic utility of this macrolide and contribute to the development of next-generation antibiotics that can overcome emerging resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ribosome-targeting antibiotics.
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Lexithromycin chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Lexithromycin. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure and Identification
This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its chemical structure is characterized by a 14-membered lactone ring, a hallmark of this class of antibiotics.
Chemical Name: erythromycin, 9-(O-methyloxime)[1]
2D Chemical Structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53066-26-5 | [1] |
| Molecular Formula | C38H70N2O13 | [1] |
| Molecular Weight | 763.0 g/mol | [1] |
| Solubility | DMSO: 10 mM | [1] |
Mechanism of Action
As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This action is achieved through its binding to the 50S subunit of the bacterial ribosome.[2][3] By binding to the ribosomal subunit, this compound blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of proteins and ultimately halting bacterial growth.[1][3] Macrolides are generally considered bacteriostatic, but at high concentrations, they can be bactericidal.[2]
The following diagram illustrates the signaling pathway of macrolide antibiotics, including this compound.
References
The Solubility Profile of Lexithromycin: A Technical Guide for Researchers
An in-depth examination of the solubility of the macrolide antibiotic, lexithromycin, in various solvents, offering crucial data for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental methodologies, and relevant biological pathways.
This compound, a derivative of erythromycin A, is a macrolide antibiotic with demonstrated antibacterial activity.[1][2] Understanding its solubility in different solvent systems is a critical parameter for its formulation into effective and stable pharmaceutical products. This technical guide consolidates available solubility data for this compound and related macrolides, outlines standard experimental protocols for solubility determination, and visualizes key biological and developmental workflows.
Comparative Solubility of this compound and Related Macrolides
The following table summarizes the known solubility data for this compound, along with that of the structurally related macrolide antibiotics, erythromycin and roxithromycin, to provide a comparative context.
| Antibiotic | Solvent System | Solubility | Temperature | pH |
| This compound | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (Clear solution) | Not Specified | Not Specified |
| This compound | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.25 mg/mL (Clear solution) | Not Specified | Not Specified |
| This compound | 10% DMSO / 90% Corn Oil | ≥ 3.25 mg/mL (Clear solution) | Not Specified | Not Specified |
| Erythromycin | Ethanol | ~30 mg/mL[3] | Not Specified | Not Specified |
| Erythromycin | DMSO | ~15 mg/mL[3] | Not Specified | Not Specified |
| Erythromycin | Dimethyl formamide (DMF) | ~15 mg/mL[3] | Not Specified | Not Specified |
| Erythromycin | 1:1 Ethanol:PBS | ~0.5 mg/mL[3] | Not Specified | 7.2 |
| Roxithromycin | Ethanol | ~30 mg/mL[4] | Not Specified | Not Specified |
| Roxithromycin | DMSO | ~15 mg/mL[4] | Not Specified | Not Specified |
| Roxithromycin | Dimethyl formamide (DMF) | ~15 mg/mL[4] | Not Specified | Not Specified |
| Roxithromycin | 1:1 Ethanol:PBS | ~0.5 mg/mL[4] | Not Specified | 7.2 |
| Roxithromycin | Water | Insoluble (<1 mg/mL)[5] | 25°C | Not Specified |
| Roxithromycin | Acetate Buffer | 1150.4 ± 6.5 µg/mL (amorphous form)[6] | Not Specified | 4.5 |
| Roxithromycin | Phosphate Buffer | 208.2 ± 3.7 µg/mL (amorphous form)[6] | Not Specified | 6.8 |
| Roxithromycin | Distilled Water | 8.6 ± 1.8 µg/mL (amorphous form)[6] | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
The determination of antibiotic solubility is a fundamental step in pharmaceutical development. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7][8]
The Shake-Flask Method for Determining Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid drug in a specific solvent system over a defined period and then measuring the concentration of the dissolved drug in the resulting saturated solution.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, DMSO, buffer solutions of various pH)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Calibrated pH meter
Procedure:
-
Preparation of Solvent: Prepare the desired solvent or buffer system and adjust the pH as required.
-
Addition of Excess Solute: Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[7]
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9] Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to reach equilibrium. The equilibration time should be determined experimentally by sampling at different time points until the concentration of the dissolved drug remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a membrane filter (e.g., 0.45 µm) that does not interact with the drug.[8]
-
Dilution (if necessary): If the concentration of the saturated solution is too high for the analytical method, dilute an aliquot of the clear supernatant with the appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[7]
-
Calculation: Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
pH Measurement: Measure and record the final pH of the saturated solution, as it may differ from the initial pH of the buffer, especially for unbuffered solutions.[7]
Mechanism of Action and Developmental Workflow
To provide a broader context for the importance of solubility in the development of this compound, the following diagrams illustrate its mechanism of action and a typical drug development workflow.
Caption: Mechanism of action of macrolide antibiotics like this compound.
Caption: A simplified workflow for antibiotic drug development.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. US20130102550A1 - Amorphous roxithromycin composition - Google Patents [patents.google.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scielo.br [scielo.br]
Roxithromycin: A Technical Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of roxithromycin, a semi-synthetic macrolide antibiotic. The information is compiled from various scientific studies to offer a detailed resource for professionals in the field of drug development and research.
Bioavailability
Roxithromycin is characterized by its rapid absorption following oral administration.[1][2] The bioavailability of roxithromycin is not significantly impacted by the presence of food or milk, making it a clinically convenient therapeutic agent.[1][2]
Relative Bioavailability:
Comparative studies of different roxithromycin formulations have demonstrated bioequivalence. A study assessing a test capsule formulation of roxithromycin reported a relative bioavailability of 94.9% ± 22.4% when compared to a reference capsule.[3] Similarly, a study on roxithromycin dispersive tablets found the relative bioavailability to be 103.63% ± 14.04% against a reference formulation, indicating that the two are bioequivalent.[4]
Experimental Protocol: Bioequivalence Assessment of Roxithromycin Capsules
-
Study Design: A crossover study design was implemented with 36 healthy male volunteers.[3]
-
Dosing: Participants received a single oral dose of 150 mg of either the test or reference roxithromycin capsule, with a one-week washout period between the two administrations.[3]
-
Sample Collection: Plasma concentrations of roxithromycin were monitored over a 72-hour period post-administration.[3]
-
Analytical Method: An LC-MS/MS method was utilized for the quantification of roxithromycin in plasma samples.[3]
-
Bioequivalence Determination: The bioequivalence between the two formulations was concluded based on the 90% confidence intervals for the ratios of Cmax and AUC(0-72 h), which fell within the predefined acceptable range of 80%-125%.[3]
Pharmacokinetics
The pharmacokinetic profile of roxithromycin has been well-documented in several studies. Following oral administration, peak plasma levels are achieved within approximately two hours.[1] While some pharmacokinetic parameters show dose dependency, dose proportionality has been primarily demonstrated through urinary excretion data.[1][2]
Absorption:
-
Time to Peak Concentration (Tmax): Peak plasma concentrations of roxithromycin are typically reached between 1.3 and 2.42 hours after oral administration.[3][5]
Distribution:
-
Tissue Distribution: Roxithromycin achieves high concentrations in pulmonary, prostatic, and tonsillar tissues.[2] However, it does not penetrate the cerebrospinal fluid in subjects with non-inflamed meninges.[2]
-
Volume of Distribution (Vd): In a study involving healthy female volunteers, the volume of distribution was determined to be 1.38 ± 0.55 L/kg.[5]
Metabolism:
-
Roxithromycin does not undergo extensive metabolism in the body.[2]
Excretion:
-
Elimination Half-Life (t1/2): The plasma half-life of roxithromycin is approximately 10 to 12 hours.[1][2] One study in healthy female subjects reported a longer half-life of 34.95 ± 22.51 hours.[5]
-
Routes of Excretion: Approximately 10% of the administered dose is excreted in the urine, with about 53% being eliminated in the feces.[1][2]
-
Excretion in Breast Milk: A very small fraction, less than 0.05% of the administered dose, is excreted in the breast milk of lactating women.[1][2]
Pharmacokinetic Data Summary
| Parameter | Value | Subject Population | Dosing Regimen | Reference |
| Cmax (µg/mL) | 10.13 ± 0.43 | 10 healthy adult females | 300 mg single dose | [5][6] |
| 6.63 (test) / 7.03 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] | |
| 10.16 (test) / 10.34 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] | |
| Tmax (hours) | 2.42 ± 0.34 | 10 healthy adult females | 300 mg single dose | [5][6] |
| 1.3 (test) / 1.4 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] | |
| 2.33 (test) / 2.28 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] | |
| t1/2 (hours) | 34.95 ± 22.51 | 10 healthy adult females | 300 mg single dose | [5][6] |
| ~12 | General adult population | 150 mg or 300 mg doses | [1] | |
| ~10 | General adult population | Not specified | [2] | |
| 15.39 (test) / 16.06 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] | |
| 9.00 (test) / 8.68 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] | |
| AUC(0-72 h) (µg·h/mL) | 66.08 (test) / 70.33 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] |
| AUC(0-inf) (µg·h/mL) | 158.63 (test) / 153.77 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] |
| Vd (L/kg) | 1.38 ± 0.55 | 10 healthy adult females | 300 mg single dose | [5][6] |
| Total Body Clearance (L/hr/kg) | 0.04 ± 0.01 | 10 healthy adult females | 300 mg single dose | [5][6] |
Experimental Protocol: Pharmacokinetic Analysis in Healthy Female Volunteers
-
Study Objective: To determine the pharmacokinetic parameters and dosage regimen of roxithromycin in healthy adult female subjects.[5]
-
Participants: Ten healthy female volunteers between the ages of 18 and 30.[5]
-
Dosing: A single oral dose of 300 mg of roxithromycin was administered.[5]
-
Sample Collection: Blood samples were collected at various time points over a 48-hour period.[5]
-
Analytical Method: High-performance liquid chromatography (HPLC) was used to measure the concentration of roxithromycin in plasma samples.[5]
-
Data Analysis: Pharmacokinetic parameters were determined using two open compartmental models.[5]
Visualizations
References
- 1. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics and relative bioavailability study of roxithromycin tablet in Chinese healthy volunteers by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Relative bioavailability of roxithromycin dispersive tablets in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logixsjournals.com [logixsjournals.com]
- 6. files.logixsjournals.com [files.logixsjournals.com]
In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of roxithromycin, a semi-synthetic macrolide antibiotic. The document details its mechanism of action, presents quantitative data on its activity against a range of bacterial pathogens, and outlines the experimental protocols for determining its minimum inhibitory concentrations (MIC).
Mechanism of Action
Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis.[1][2] It specifically targets the 50S subunit of the bacterial ribosome.[1][2][3] By binding to the 23S rRNA component within the 50S subunit, roxithromycin effectively blocks the exit tunnel through which newly synthesized polypeptide chains emerge.[1] This action prevents the elongation of the peptide chain, thereby halting protein synthesis.[1] Without the ability to produce essential proteins, bacterial cells cannot grow or replicate.[1] This mode of action is primarily bacteriostatic, but at higher concentrations or against highly susceptible strains, it can be bactericidal.[1]
References
Lexithromycin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin, a semi-synthetic macrolide antibiotic, demonstrates a significant therapeutic potential beyond its primary antibacterial activity. This technical guide provides an in-depth analysis of its core pharmacological properties, with a focus on its applications in treating a variety of infections and its emerging role as an immunomodulatory agent. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular mechanisms to support further research and development.
Introduction
This compound, known more commonly as Roxithromycin, is a macrolide antibiotic derived from erythromycin.[1] It is characterized by a 14-membered lactone ring and is distinguished by the presence of an N-oxime side chain.[2] This structural modification enhances its pharmacokinetic profile compared to older macrolides.[3] While primarily recognized for its efficacy against a broad spectrum of bacterial pathogens, recent research has unveiled its potent anti-inflammatory and immunomodulatory properties, opening new avenues for its therapeutic application.[4] This guide will explore both the established and prospective uses of roxithromycin, providing a technical foundation for researchers and drug development professionals.
Mechanism of Action
Antibacterial Activity
Roxithromycin's primary mechanism of antibacterial action is the inhibition of bacterial protein synthesis.[5] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[5] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[6]
Immunomodulatory and Anti-inflammatory Effects
Beyond its antimicrobial properties, roxithromycin exerts significant immunomodulatory effects. These are largely attributed to its ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathways.[1][7] By inhibiting these pathways, roxithromycin can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[4][8] This dual action of fighting infection while dampening the associated inflammatory response makes it a compelling candidate for a variety of clinical applications.
Quantitative Data Summary
Antimicrobial Susceptibility
The in vitro activity of roxithromycin against key respiratory pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Data not available | Data not available |
| Haemophilus influenzae | 4.0 | >32.0 |
| Moraxella catarrhalis | Data not available | Data not available |
| Note: Comprehensive MIC50 and MIC90 data for some pathogens were not available in the searched literature. The provided data for H. influenzae is from a comparative study and may not be representative of all strains.[9] |
MIC Breakpoints:
The National Committee for Clinical Laboratory Standards (NCCLS) has established the following interpretive criteria for roxithromycin susceptibility testing using a 15 µg disk:[10]
-
Susceptible: Zone of inhibition ≥ 21 mm (for organisms other than H. influenzae)
-
Intermediate: Zone of inhibition 10 to 20 mm
-
Resistant: Zone of inhibition ≤ 9 mm
-
Susceptible (MIC): ≤ 1.0 µg/mL
-
Resistant (MIC): > 8.0 µg/mL
For H. influenzae, a zone of inhibition ≥ 10 mm indicates susceptibility.[10]
Clinical Efficacy in Respiratory Tract Infections
A large-scale international clinical trial involving 32,405 patients with community-acquired respiratory tract infections demonstrated high rates of clinical resolution or improvement with roxithromycin treatment (150 mg b.i.d. for 7-14 days).[9]
| Infection Type | Clinical Resolution/Improvement Rate (%) |
| Acute Pharyngitis/Tonsillitis | 97 |
| Sinusitis | 96 |
| Otitis | 96 |
| Bronchitis | 97 |
| Exacerbation of Chronic Bronchitis | 94 |
| Pneumonia | 95 |
Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability | ~50% |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours |
| Plasma Protein Binding | 92-96% |
| Elimination Half-life (T1/2) | ~10.5 hours |
| Major Route of Elimination | Feces (~53%) |
Therapeutic Applications
Respiratory Tract Infections
Roxithromycin is widely used for the treatment of upper and lower respiratory tract infections.[3] Its efficacy has been demonstrated in community-acquired pneumonia, bronchitis, sinusitis, and pharyngitis.[9][11] Its activity against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae makes it a valuable therapeutic option.[11]
Skin and Soft Tissue Infections
Roxithromycin is also effective in treating skin and soft tissue infections caused by susceptible bacteria.[3]
Urogenital Infections
It is indicated for the treatment of non-gonococcal urethritis, particularly those caused by Chlamydia trachomatis.[3]
Potential Anti-inflammatory and Immunomodulatory Applications
Emerging evidence suggests a therapeutic role for roxithromycin in chronic inflammatory conditions, independent of its antibacterial activity.
-
Asthma: Studies have shown that roxithromycin can reduce airway inflammation and improve symptoms in patients with aspirin-intolerant asthma.[12]
-
Chronic Obstructive Pulmonary Disease (COPD): The anti-inflammatory properties of macrolides are being investigated for their potential to reduce exacerbations in COPD.
-
Inflammatory Bowel Disease (IBD): Preclinical studies suggest that roxithromycin can ameliorate experimental colitis by inhibiting NF-κB signaling and reducing oxidative stress in intestinal epithelial cells.[10]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This protocol describes an in vitro experiment to assess the anti-inflammatory effect of roxithromycin by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.[4]
Methodology:
-
Isolation of Monocytes: Isolate human peripheral blood monocytes from healthy donors using standard density gradient centrifugation.
-
Cell Culture: Culture the isolated monocytes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Treatment: Pre-incubate the monocytes with varying concentrations of roxithromycin for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the roxithromycin-treated groups to the LPS-stimulated control group to determine the inhibitory effect of roxithromycin.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of roxithromycin against bacterial isolates using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Methodology:
-
Preparation of Roxithromycin Stock Solution: Prepare a stock solution of roxithromycin powder in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the bacterial isolate to be tested on an appropriate agar medium. Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the roxithromycin stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of roxithromycin that completely inhibits visible growth of the bacteria.
-
Quality Control: Concurrently test a reference strain with a known MIC to ensure the accuracy of the results.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by roxithromycin.
Caption: Roxithromycin's Inhibition of the NF-κB Signaling Pathway.
Caption: Roxithromycin's Modulation of the PI3K/Akt Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental protocols.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Workflow for Broth Microdilution MIC Testing.
Conclusion
This compound (roxithromycin) is a versatile macrolide with a well-established role in the treatment of various bacterial infections and a promising future as an immunomodulatory agent. Its favorable pharmacokinetic profile and dual antibacterial and anti-inflammatory activities make it a valuable tool in the clinician's armamentarium. Further research into its precise mechanisms of action and its efficacy in chronic inflammatory diseases is warranted to fully realize its therapeutic potential. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in their ongoing and future investigations of this important molecule.
References
- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive activity of a macrolide antibiotic, roxithromycin, on pro-inflammatory cytokine production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of roxithromycin on mucosal damage, oxidative stress and pro-inflammatory markers in experimental model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of roxithromycin in patients with aspirin-intolerant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability and Degradation Profile of Lexithromycin: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Lexithromycin, a macrolide antibiotic. The information presented herein is crucial for understanding the chemical behavior of this active pharmaceutical ingredient (API) under various stress conditions, which is essential for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential degradation products. The data and protocols summarized are based on scientific literature, primarily focusing on studies conducted on Roxithromycin, a closely related or identical compound.
Chemical Stability and Degradation Pathways
This compound, like other macrolide antibiotics, is susceptible to degradation through several pathways, primarily influenced by pH, temperature, light, and oxidizing agents. Understanding these degradation routes is fundamental for ensuring the drug's efficacy and safety.
The principal degradation pathways identified for this compound (Roxithromycin) include:
-
Hydrolysis: This is a major degradation pathway, particularly in acidic conditions. It can involve the cleavage of the cladinose sugar from the macrolactone ring and the hydrolysis of the lactone ring itself. The rate of hydrolysis is significantly dependent on the pH of the environment.[1][2]
-
Oxidation: The tertiary amine on the desosamine sugar and the oxime side chain are susceptible to oxidation.[3] Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.
-
Photodegradation: Exposure to UV light can lead to the degradation of this compound. The presence of photosensitizers can accelerate this process.[1][4]
-
Thermolysis: Elevated temperatures can induce degradation, although some studies suggest that this compound is relatively stable to thermal stress in the solid state.[5]
The following diagram illustrates the major degradation pathways of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. The following tables summarize the results of forced degradation studies performed on this compound (Roxithromycin) under various conditions as per the International Council for Harmonisation (ICH) guidelines.[5][6]
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 1.0 M HCl | 24 hours | Room Temperature | Significant degradation observed. | [5] |
| Alkaline Hydrolysis | 0.1 M NaOH, 1.0 M NaOH | 24 hours | Room Temperature | Degradation observed, but more stable than in acidic conditions. | [5] |
| Alkaline Hydrolysis (Accelerated) | 1.0 M NaOH | 30 minutes | 75°C | Complete degradation. | [5] |
| Oxidative Degradation | 3% H₂O₂, 15% H₂O₂ | 24 hours | Room Temperature | Stable at room temperature. | [5] |
| Oxidative Degradation (Accelerated) | 3% H₂O₂, 15% H₂O₂ | 30 minutes | 75°C | Sensitive to oxidation at elevated temperatures. | [5] |
| Thermal Degradation | Solid State | 6 and 24 hours | 100°C | Highly stable. | [5] |
| Photolytic Degradation | Solid State, UV light (254 nm and 360 nm) | 6 and 24 hours | Ambient | Highly stable. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. This section outlines the typical experimental protocols used for assessing the stability of this compound.
Forced Degradation Study Protocol
The following workflow illustrates a standard procedure for conducting forced degradation studies on this compound.
Detailed Methodologies:
-
Acidic and Alkaline Hydrolysis: A stock solution of this compound is treated with an appropriate volume of acid (e.g., 2.0 M HCl) or base (e.g., 1.0 M NaOH) to achieve the desired final molarity (e.g., 0.1 M or 1.0 M).[5] The mixtures are then kept at a specified temperature (e.g., room temperature or elevated) for a defined period.[5] Following the stress period, the samples are neutralized before dilution and analysis.
-
Oxidative Degradation: A stock solution of the drug is mixed with a solution of hydrogen peroxide (e.g., 6% or 30% v/v) to achieve the target final concentration (e.g., 3% or 15% v/v).[5] The reaction is allowed to proceed at a set temperature for a specific duration.[5]
-
Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 100°C) in a controlled oven for a specified time.[5] Afterward, the sample is dissolved in a suitable solvent for analysis.
-
Photolytic Degradation: The solid drug substance is spread in a thin layer in a petri dish and exposed to UV radiation at specific wavelengths (e.g., 254 nm and 360 nm) for a defined duration.[5] A control sample is kept in the dark under the same conditions.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Table 2: Example of a Stability-Indicating HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
| Column | ODS C18 (e.g., 150 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | 0.03 M Potassium dihydrogen phosphate buffer : Methanol (40:60, v/v), adjusted to pH 4.5 | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 215 nm | [7] |
| Column Temperature | Ambient | [7] |
| Injection Volume | 20 µL | |
| Run Time | 10 minutes |
The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.
Kinetics of Degradation
The degradation of this compound often follows pseudo-first-order kinetics, particularly in solution.[3][8] The kinetic parameters, such as the rate constant (k), half-life (t½), and activation energy (Ea), can be determined from the experimental data.
Table 3: Kinetic Parameters for this compound Degradation
| Degradation Process | Kinetic Model | Key Parameters Calculated | Reference |
| Photocatalytic Degradation | Langmuir-Hinshelwood | First-order rate constant | [1] |
| Degradation by Hydroxyl Radical | Pseudo-first-order | Second-order rate constant | [3][8] |
| Alkaline, Oxidative, UV Degradation | First-order | Rate constant, half-life, activation energy | [7] |
Conclusion
This technical guide has provided a detailed overview of the stability and degradation profile of this compound. The information presented, including the degradation pathways, forced degradation data, experimental protocols, and kinetic information, is vital for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of this compound-containing products. A thorough understanding of the stability characteristics of this compound is paramount to ensuring the delivery of a safe, effective, and high-quality medication to patients.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxithromycin degradation by acidic hydrolysis and photocatalysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lexithromycin and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Macrolide Antibiotics
Macrolide antibiotics are a class of bacteriostatic agents characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached. Since the discovery of erythromycin in 1952, this class of antibiotics has been a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Over the years, structural modifications of the erythromycin scaffold have led to the development of semi-synthetic derivatives with improved pharmacokinetic profiles and broader antimicrobial spectra.
Lexithromycin, an early semi-synthetic derivative of erythromycin, represents one of the initial attempts to enhance the properties of the parent compound. Prepared by the reaction of the 9-keto moiety to a methyl oxime, this structural change was intended to improve its acid stability and hydrophobicity, thereby leading to better in vivo absorption. However, this compound was quickly superseded by more successful derivatives like roxithromycin, and consequently, it has not been extensively studied. This guide provides a comparative analysis of this compound and other key macrolide antibiotics, namely erythromycin, roxithromycin, clarithromycin, and azithromycin, with a focus on their physicochemical properties, pharmacokinetics, antibacterial spectrum, and mechanisms of action and resistance.
Comparative Data of Macrolide Antibiotics
The following tables summarize the key quantitative data for this compound and other selected macrolide antibiotics, providing a basis for comparison and further research.
Physicochemical Properties
The physicochemical properties of macrolides, such as molecular weight, pKa, and lipophilicity (logP), significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |
| Molecular Formula | C₃₈H₇₀N₂O₁₃ | C₃₇H₆₇NO₁₃ | C₄₁H₇₆N₂O₁₅ | C₃₈H₆₉NO₁₃ | C₃₈H₇₂N₂O₁₂ |
| Molecular Weight ( g/mol ) | 763.0 | 733.9 | 837.0 | 748.0 | 749.0 |
| pKa | Not available | 8.8 | 9.27 | 8.76 | Not available |
| logP | Not available | 2.8 - 3.1 | 1.7 | 3.2 | 3.03 |
| Water Solubility | Poor | Slightly soluble | Poorly soluble | Practically insoluble | Minimally soluble |
Pharmacokinetic Parameters
The pharmacokinetic parameters of macrolides determine their dosing regimens and clinical efficacy. Newer derivatives generally exhibit improved bioavailability and longer half-lives compared to erythromycin.
| Parameter | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |
| Bioavailability (%) | 18-45 | ~50 | 52-55 | ~37 |
| Protein Binding (%) | 70-90 | 96 | 42-70 | 7-51 |
| Half-life (hours) | 1.5-2.5 | 10-12 | 3-7 | 68 |
| Tmax (hours) | 1-4 | ~2 | 2-3 | 2-3 |
| Metabolism | Hepatic (CYP3A4) | Partially hepatic | Hepatic (CYP3A4) | Minimally hepatic |
| Excretion | Primarily biliary | Fecal and renal | Renal and fecal | Primarily biliary |
Antibacterial Spectrum
Macrolides are effective against a broad range of Gram-positive bacteria and some Gram-negative and atypical pathogens. The following table provides a general overview of their activity, with representative Minimum Inhibitory Concentration (MIC) values where available. MIC values can vary depending on the specific strain and testing methodology.
| Organism | Erythromycin MIC (µg/mL) | Roxithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.015 - 2 | 0.06 - 1 | 0.015 - 0.5 | 0.06 - 0.5 |
| Streptococcus pyogenes | 0.015 - 0.5 | 0.03 - 0.5 | 0.015 - 0.12 | 0.03 - 0.25 |
| Staphylococcus aureus (MSSA) | 0.12 - 2 | 0.12 - 2 | 0.06 - 1 | 0.12 - 2 |
| Haemophilus influenzae | 1 - 16 | 1 - 8 | 0.5 - 16 | 0.06 - 4 |
| Moraxella catarrhalis | 0.03 - 0.5 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.12 |
| Mycoplasma pneumoniae | ≤0.015 - 0.12 | ≤0.015 - 0.06 | ≤0.008 - 0.03 | ≤0.004 - 0.015 |
| Chlamydia trachomatis | 0.06 - 0.5 | 0.06 - 0.25 | 0.03 - 0.12 | 0.06 - 0.25 |
| Legionella pneumophila | 0.12 - 1 | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 1 |
| Mycobacterium avium complex | >16 | >16 | 0.25 - 8 | 2 - 32 |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used in the characterization and evaluation of macrolide antibiotics.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the macrolide antibiotic
-
Sterile diluent (e.g., sterile water or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the expected MIC of the test organism. b. Include a growth control well containing only broth and no antibiotic. c. Include a sterility control well containing only uninoculated broth.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. This will bring the final volume in each well to 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol describes a common method for measuring the extent to which a drug binds to plasma proteins.
Objective: To determine the percentage of a macrolide antibiotic that is bound to plasma proteins at equilibrium.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solution of the macrolide antibiotic
-
Incubator with shaking capabilities (37°C)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of the Dialysis Unit: a. Assemble the dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is properly placed between the two chambers.
-
Sample Preparation: a. Spike the plasma with the macrolide antibiotic to the desired concentration. b. Prepare a corresponding antibiotic solution in PBS at the same concentration.
-
Dialysis: a. Add the antibiotic-spiked plasma to one chamber of the dialysis cell (the plasma chamber). b. Add an equal volume of PBS to the other chamber (the buffer chamber). c. Seal the dialysis unit and incubate at 37°C with gentle shaking for a predetermined time sufficient to reach equilibrium (typically 4-24 hours, to be optimized for each compound).
-
Sample Analysis: a. After incubation, carefully collect samples from both the plasma and buffer chambers. b. Determine the concentration of the antibiotic in both samples using a validated analytical method such as LC-MS/MS.
-
Calculation: a. The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium. b. The percentage of protein binding is calculated as (1 - fu) x 100%.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol provides a general framework for conducting a pharmacokinetic study in an animal model.
Objective: To determine the key pharmacokinetic parameters of a macrolide antibiotic after administration.
Materials:
-
Test macrolide antibiotic
-
Appropriate vehicle for drug administration (e.g., saline, PEG400)
-
Laboratory rats (e.g., Sprague-Dawley) with appropriate housing and care
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant, catheters)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing: a. Acclimatize the rats to the laboratory conditions for at least one week prior to the study. b. Fast the animals overnight before dosing (for oral administration). c. Administer the macrolide antibiotic at the desired dose and route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: a. Collect blood samples at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). b. Blood can be collected via various methods, such as tail vein sampling or from a surgically implanted cannula. c. Place the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation and Storage: a. Centrifuge the blood samples to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the macrolide in plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration-time data. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½)
- Volume of distribution (Vd)
- Clearance (CL)
- Bioavailability (F) (if both intravenous and oral data are available)
Mechanism of Action and Resistance
The clinical utility of macrolide antibiotics is intrinsically linked to their mechanism of action and the ability of bacteria to develop resistance.
Mechanism of Action: Inhibition of Protein Synthesis
Macrolides exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) within the polypeptide exit tunnel. This binding event physically blocks the elongation of the nascent polypeptide chain, leading to the dissociation of the peptidyl-tRNA from the ribosome. This premature termination of protein synthesis ultimately halts bacterial growth and replication.
Mechanisms of Resistance
Bacterial resistance to macrolides is a growing clinical concern and primarily occurs through two main mechanisms: target site modification and active drug efflux.
4.2.1 Target Site Modification (erm Genes)
The most common mechanism of high-level macrolide resistance is the modification of the ribosomal target site. This is mediated by enzymes encoded by erm (erythromycin ribosome methylation) genes. These enzymes, typically methyltransferases, add one or two methyl groups to a specific adenine residue in the 23S rRNA. This methylation alters the conformation of the macrolide binding site, reducing the drug's affinity for the ribosome and rendering it ineffective. This mechanism often confers cross-resistance to lincosamides and streptogramin B antibiotics (the MLSB phenotype).
4.2.2 Active Drug Efflux (mef Genes)
Another significant mechanism of macrolide resistance involves the active transport of the drug out of the bacterial cell. This is mediated by efflux pumps encoded by mef (macrolide efflux) genes. These pumps are membrane-spanning proteins that recognize macrolides and use energy, often from the proton motive force, to expel them from the cytoplasm before they can reach their ribosomal target. This mechanism typically results in low- to moderate-level resistance and is specific to macrolides (the M phenotype).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic, as detailed in the experimental protocols section.
Conclusion
This compound represents an early step in the evolution of macrolide antibiotics, aiming to improve upon the limitations of erythromycin. While it was quickly surpassed by more advanced derivatives, its development highlights the ongoing efforts to optimize this important class of drugs. The subsequent introduction of roxithromycin, clarithromycin, and azithromycin has provided clinicians with a range of macrolides with distinct pharmacokinetic and antimicrobial profiles, allowing for more tailored therapeutic approaches. Understanding the comparative data, experimental methodologies, and mechanisms of action and resistance presented in this guide is crucial for the continued research and development of novel macrolide antibiotics to combat the challenge of infectious diseases.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lexithromycin
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Lexithromycin, a semi-synthetic macrolide antibiotic. Due to the structural similarity of this compound to other macrolides like Erythromycin, Roxithromycin, and Azithromycin, existing HPLC methodologies for these compounds have been adapted to develop a reliable purification protocol. This document provides a comprehensive overview of the methodology, including instrumentation, chromatographic conditions, and sample preparation. The presented protocol is intended for researchers, scientists, and drug development professionals engaged in the purification and analysis of this compound and related compounds.
Introduction
This compound is a semi-synthetic antibiotic derived from erythromycin.[1] As with other macrolide antibiotics, it is crucial to ensure high purity of the active pharmaceutical ingredient (API) to guarantee its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of pharmaceuticals, offering high resolution and sensitivity. This application note describes a generalized yet effective HPLC method for the purification of this compound, based on established protocols for structurally similar macrolide antibiotics. The method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer, a common approach for the separation of macrolides.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this application.
-
Column: A reversed-phase C18 column is recommended. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Buffers: Potassium dihydrogen phosphate or ammonium formate are suitable buffer salts.
-
Sample: this compound crude or semi-purified material.
Chromatographic Conditions
The following table summarizes a typical set of HPLC parameters for this compound purification, adapted from methods for related macrolide antibiotics. Optimization of these parameters may be necessary depending on the specific HPLC system and the impurity profile of the sample.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 (e.g., Hypersil ODS, X'terra RP18) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Acetonitrile:Buffer) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 205 - 215 nm |
| Injection Volume | 20 µL |
Protocol
Mobile Phase Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a final concentration of 0.05 M. Adjust the pH of the solution to 4.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Mobile Phase Mixture: Prepare the desired mobile phase composition by mixing the filtered buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in the appropriate ratio (e.g., 70:30 v/v acetonitrile:buffer). Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to various concentrations. These will be used to identify the retention time of this compound and to quantify the purity of the sample.
Sample Preparation
-
Dissolve the crude or semi-purified this compound sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities before injecting it into the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to determine the retention time of this compound.
-
Inject the prepared sample solution.
-
Monitor the chromatogram at the specified wavelength. The peak corresponding to the retention time of the this compound standard is the purified compound.
-
Collect the fraction corresponding to the this compound peak.
-
The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.
Potential Impurities
While specific impurities for this compound are not extensively documented, potential impurities can be inferred from related macrolides like clarithromycin and azithromycin. These may include:
-
Starting material residues: Unreacted erythromycin or other precursors.
-
Process-related impurities: By-products from the synthetic steps.[2]
-
Degradation products: Formed due to exposure to light, heat, moisture, or non-optimal pH conditions.[2]
The developed HPLC method should be capable of separating this compound from these potential impurities.
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the purification of this compound. By adapting established methods for similar macrolide antibiotics, a high degree of purity can be achieved. This protocol serves as a valuable starting point for researchers and professionals in the pharmaceutical industry, and further optimization may be performed to suit specific laboratory conditions and sample characteristics.
References
Application Notes and Protocols: In Vitro Evaluation of Lexithromycin using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin. Macrolide antibiotics are known for their bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic effects on mammalian cell lines, a critical step in preclinical drug development to assess potential toxicity. The provided methodologies are foundational and may require optimization based on the specific cell line and research objectives.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby inhibiting protein synthesis.[1][2][4] This action is typically bacteriostatic, meaning it inhibits bacterial growth, but at higher concentrations, it can be bactericidal.[2][3] While the primary target is bacterial ribosomes, it is crucial to assess the off-target effects on mammalian cells to determine the therapeutic window.
Data Presentation
The following table summarizes hypothetical quantitative data from a cytotoxicity assay of this compound on a human liver cell line (e.g., Chang liver cells), as determined by an MTT assay.[5]
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| Chang Liver Cells | 24 hours | 150 |
| Chang Liver Cells | 48 hours | 110 |
| Chang Liver Cells | 72 hours | 85 |
Note: The data presented above is for illustrative purposes only and may not be representative of actual experimental results. IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Culture Maintenance
-
Cell Line: Human non-malignant Chang liver cells[5] (or other relevant cell line).
-
Culture Medium: Prepare complete culture medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the principle of the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[5]
-
Cell Seeding:
-
Harvest healthy, log-phase cells using trypsinization.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay and Data Collection:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro cytotoxicity assay.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lexithromycin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, a macrolide antibiotic, is a critical agent in the study and treatment of bacterial infections. Understanding its efficacy against various bacterial strains is paramount for both clinical applications and novel drug development. The minimum inhibitory concentration (MIC) assay is the gold standard for determining the in vitro susceptibility of bacteria to an antimicrobial agent. These application notes provide detailed protocols for determining the MIC of this compound, offering valuable data for researchers, scientists, and professionals in drug development.
This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[2][3][4] This mechanism is common to macrolide antibiotics and is effective against a broad spectrum of bacteria.
Data Presentation: this compound MIC Values
The following table summarizes representative MIC values for this compound (reported as Roxithromycin) against various bacterial strains. It is crucial to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Bacterial Strain | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.06 - 0.125 |
| Streptococcus pyogenes | ≤ 0.125 |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 1 |
| Moraxella catarrhalis | ≤ 0.5 |
| Haemophilus influenzae | 1 - 4 |
| Legionella pneumophila | 0.06 - 1 |
| Mycoplasma pneumoniae | ≤ 0.015 |
| Chlamydia trachomatis | 0.03 - 0.25 |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Two standard methods for determining the MIC of this compound are broth microdilution and agar dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide (DMSO) or ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in the appropriate solvent. Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[5] This can be confirmed by measuring the optical density at 600 nm.
-
Caption: Broth Microdilution MIC Assay Workflow.
Protocol 2: Agar Dilution MIC Assay
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 1 x 10^8 CFU/mL
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of each this compound dilution to molten agar to create a series of plates with decreasing concentrations of the antibiotic. Also, prepare a growth control plate without any antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (1.5 x 10^8 CFU/mL).
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. The final inoculum on the agar surface should be approximately 10^4 CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[5]
-
Caption: Agar Dilution MIC Assay Workflow.
Quality Control
For accurate and reproducible results, it is essential to perform quality control testing with standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) for which the expected MIC ranges are known. The results of the quality control strains should fall within the established ranges before reporting the results for the test organisms.
Interpretation of Results
The MIC value is interpreted as the susceptibility or resistance of the bacterium to this compound based on clinical breakpoints established by regulatory bodies like the CLSI. A lower MIC value indicates that less drug is required to inhibit the growth of the organism, signifying greater susceptibility. Conversely, a higher MIC value suggests resistance.
These protocols and application notes provide a comprehensive guide for determining the MIC of this compound. Adherence to these standardized procedures will ensure the generation of reliable and comparable data, which is crucial for the effective application of this antibiotic in research and clinical settings.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Roxithromycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Novel Macrolide Antibiotic
Note: The following application notes and protocols are based on established methodologies for macrolide antibiotics such as azithromycin and roxithromycin, due to the limited availability of specific public data for "Lexithromycin." These protocols provide a representative framework for the in vivo evaluation of a novel macrolide antibiotic.
Introduction
This compound is a next-generation macrolide antibiotic with a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria. Like other macrolides, it is believed to exert its antibacterial effects by inhibiting bacterial protein synthesis.[1] Furthermore, macrolides are known to possess immunomodulatory and anti-inflammatory properties, making them a subject of interest for various therapeutic applications beyond their antimicrobial action.[2][3][4] These application notes provide detailed protocols for the in vivo evaluation of this compound in various animal models to assess its pharmacokinetic profile, efficacy in infection models, and safety.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters in Animal Models
This table summarizes the pharmacokinetic properties of a representative macrolide antibiotic after oral administration in different animal species. These parameters are crucial for designing effective dosing regimens in efficacy studies.
| Parameter | Mouse | Rat | Rabbit | Dog |
| Dose (mg/kg) | 20 | 20 | 30 | 30 |
| Cmax (µg/mL) | 0.8 | 1.2 | 0.5 | 2.5 |
| Tmax (h) | 1.0 | 2.0 | 2.0 | 2.5 |
| AUC (µg·h/mL) | 4.5 | 8.2 | 3.1 | 25.7 |
| Half-life (t½) (h) | 10.5 | 40 | 12 | 90 |
| Bioavailability (%) | 35 | 46 | 30 | 97 |
Data compiled from studies on azithromycin and roxithromycin as representative macrolides.[5][6][7]
Table 2: In Vivo Efficacy in Murine Infection Models
This table presents the efficacy of a representative macrolide antibiotic in treating systemic and localized bacterial infections in mice. The 50% effective dose (ED₅₀) is a key measure of potency.
| Infection Model | Pathogen | ED₅₀ (mg/kg, oral) | Comparator ED₅₀ (mg/kg, oral) |
| Systemic Infection | Streptococcus pneumoniae | 15 | Erythromycin: 25 |
| Thigh Infection | Staphylococcus aureus | 25 | Erythromycin: >100 |
| Lung Infection | Haemophilus influenzae | 30 | Amoxicillin: 40 |
| Anaerobic Infection | Fusobacterium necrophorum | 10 | Erythromycin: 100 |
Efficacy data is based on published results for azithromycin, demonstrating its potency against various pathogens in established animal models.[8][9]
Table 3: Safety and Toxicology Profile in Rodents
This table outlines key safety and toxicology findings for a representative macrolide antibiotic in rodent models, which are essential for assessing the therapeutic index.
| Parameter | Species | Finding |
| Acute Oral LD₅₀ | Mouse | > 2000 mg/kg |
| Acute Oral LD₅₀ | Rat | > 2000 mg/kg |
| Repeat-Dose Toxicity (28 days) | Rat | No adverse effects at 200 mg/kg/day |
| Hepatotoxicity | Rat | Mild, transient elevation in liver enzymes at high doses (>400 mg/kg/day) |
| Cardiotoxicity | Dog | No significant QTc prolongation observed at therapeutic doses |
General safety profiles for macrolides suggest a wide therapeutic window. Specific findings can vary between compounds.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for drug analysis
Procedure:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer a single oral dose of this compound (e.g., 20 mg/kg) via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound against a localized Staphylococcus aureus infection in mice.
Materials:
-
This compound
-
Vehicle
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Saline solution
-
Thigh muscle tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Culture S. aureus in TSB to the mid-logarithmic phase.
-
Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10⁷ CFU/mL).
-
Induce anesthesia in mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.
-
Initiate treatment with this compound (e.g., 25 mg/kg, orally) at a specified time post-infection (e.g., 2 hours). Administer the vehicle to the control group.
-
Continue treatment at specified intervals (e.g., once or twice daily) for a defined period (e.g., 2 days).
-
At the end of the treatment period, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial counts between the treated and control groups to assess efficacy.
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of azithromycin after single oral dosing of experimental animals [ouci.dntb.gov.ua]
- 6. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activity of azithromycin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lexithromycin (Roxithromycin) for the Treatment of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lexithromycin, a semi-synthetic macrolide antibiotic, for the treatment of respiratory tract infections. For the purpose of this document, "this compound" is considered to be "Roxithromycin," as the former is likely a typographical error. This document details its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and clinical efficacy. Furthermore, it provides detailed protocols for key in vitro and in vivo experimental assays relevant to the study of this antibiotic.
Mechanism of Action
Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting protein synthesis.[1][3][4] This action is primarily bacteriostatic, meaning it inhibits the growth and multiplication of bacteria, but it can be bactericidal at higher concentrations.[3][5]
Beyond its direct antimicrobial effects, Roxithromycin also possesses immunomodulatory and anti-inflammatory properties.[5][6] It can modulate neutrophil function, reduce the production of pro-inflammatory cytokines, and inhibit mucus secretion.[5][6]
Diagram: Mechanism of Action of Roxithromycin
Caption: Roxithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Antimicrobial Spectrum and Efficacy
Roxithromycin is effective against a broad range of pathogens commonly associated with respiratory tract infections.
Table 1: In Vitro Activity of Roxithromycin against Key Respiratory Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | ≤0.5 | >32.0 |
| Haemophilus influenzae | 4.0 | >32.0 |
| Moraxella catarrhalis | 0.25 | 0.25 |
| Mycoplasma pneumoniae | Data not available | Data not available |
| Chlamydia pneumoniae | Data not available | Data not available |
| Legionella pneumophila | Data not available | Data not available |
Note: MIC values can vary based on geographical location and testing methodology.
Table 2: Clinical Efficacy of Roxithromycin in Respiratory Tract Infections
| Infection Type | No. of Patients | Clinical Success Rate (%) | Comparator Drug | Comparator Success Rate (%) |
| Acute Pharyngitis/Tonsillitis | 18,020 (Upper RTI) | 97% | Not specified | Not specified |
| Acute Sinusitis | 18,020 (Upper RTI) | 96% | Not specified | Not specified |
| Acute Otitis Media | 18,020 (Upper RTI) | 96% | Not specified | Not specified |
| Acute Bronchitis | 14,385 (Lower RTI) | 97% | Not specified | Not specified |
| Exacerbation of Chronic Bronchitis | 14,385 (Lower RTI) | 94% | Not specified | Not specified |
| Pneumonia | 14,385 (Lower RTI) | 95% | Not specified | Not specified |
| Lower Respiratory Tract Infections | 51 | 72% | Azithromycin | 80% |
Pharmacokinetic Properties
Roxithromycin exhibits favorable pharmacokinetic properties, including rapid absorption and good tissue penetration.[1][5]
Table 3: Pharmacokinetic Parameters of Roxithromycin in Healthy Adults
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | 10.13 ± 0.43 µg/mL |
| Tmax (Time to Maximum Concentration) | 2.42 ± 0.34 hours |
| t1/2 (Elimination Half-life) | 12 - 34.95 hours |
| AUC (Area Under the Curve) | 3.93 ± 3.80 µg.hr/mL |
| Protein Binding | ~96% |
Data from studies with single oral doses of 150 mg or 300 mg.[7]
Anti-inflammatory Signaling Pathways
Roxithromycin's anti-inflammatory effects are mediated through the modulation of key signaling pathways in immune and epithelial cells. Studies have shown that it can inhibit the PI3K-δ/Akt signaling pathway and downregulate the Receptor for Advanced Glycation End products (RAGE). Furthermore, Roxithromycin has been demonstrated to attenuate NF-κB signaling.
Diagram: Roxithromycin's Anti-inflammatory Signaling Pathway
Caption: Roxithromycin exerts anti-inflammatory effects by inhibiting the RAGE/PI3K/Akt/NF-κB signaling pathway.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Roxithromycin.
Protocol:
-
Preparation of Roxithromycin Stock Solution:
-
Prepare a stock solution of Roxithromycin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter wells.
-
-
Broth Microdilution Procedure:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of the highest concentration of Roxithromycin to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial density.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation and Reading:
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth of the organism.
-
In Vitro Time-Kill Assay
Protocol:
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, with a final desired starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Prepare Roxithromycin solutions in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
Assay Procedure:
-
In sterile tubes, combine the bacterial inoculum with the different concentrations of Roxithromycin. Include a growth control tube without the antibiotic.
-
Incubate all tubes at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each Roxithromycin concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
In Vivo Murine Model of Bacterial Pneumonia
Protocol:
-
Induction of Neutropenia (Optional):
-
To create an immunocompromised model, neutropenia can be induced in mice (e.g., female ICR or BALB/c mice).
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[3]
-
-
Bacterial Inoculum Preparation:
-
Culture the desired respiratory pathogen (e.g., Streptococcus pneumoniae) overnight in an appropriate broth (e.g., Todd-Hewitt broth supplemented with yeast extract).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Intranasal Inoculation:
-
Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
Hold the mouse in a supine position.
-
Instill a 50 µL volume of the bacterial suspension into the nares of the mouse (25 µL per nostril).
-
-
Roxithromycin Administration:
-
Prepare Roxithromycin in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the desired dose of Roxithromycin orally once or twice daily for a specified duration (e.g., 3-5 days).
-
Include a vehicle control group.
-
-
Assessment of Efficacy:
-
Monitor the mice for signs of illness and mortality.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
Bronchoalveolar lavage (BAL) can also be performed to assess inflammatory cell influx and cytokine levels.
-
Western Blot Analysis of PI3K/Akt Signaling
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human bronchial epithelial cells or macrophages) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Roxithromycin for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a defined period (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated PI3K (p-PI3K), total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. logixsjournals.com [logixsjournals.com]
- 2. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of roxithromycin in the treatment of adults with upper and lower respiratory tract infection due to Haemophilus influenzae: a meta-analysis of 12 clinical studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of roxithromycin against Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Guide: choices for common infections - 2023 [bpac.org.nz]
Application Notes and Protocols for Preclinical Administration of Lexithromycin
A Note on Nomenclature: The term "Lexithromycin" did not yield specific preclinical studies in the available literature. The following data and protocols are based on comprehensive research into closely related and well-documented macrolide antibiotics, primarily Roxithromycin and Azithromycin . These compounds share structural similarities and mechanisms of action, making them suitable reference points for preclinical research design.
Introduction
Macrolide antibiotics, including roxithromycin and azithromycin, are a class of drugs characterized by a macrocyclic lactone ring. Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Beyond their antibacterial properties, these compounds exhibit significant immunomodulatory and anti-inflammatory effects, which are a subject of ongoing research. This document provides detailed application notes and protocols for the oral, intravenous, and topical administration of these macrolides in preclinical research settings, targeting researchers, scientists, and drug development professionals.
Signaling Pathways
Antibacterial Mechanism of Action
Macrolides physically block the nascent peptide exit tunnel on the 50S ribosomal subunit, thereby halting protein synthesis in susceptible bacteria.[2] This action is generally bacteriostatic but can be bactericidal at high concentrations.[1]
Anti-inflammatory Signaling Pathway
Roxithromycin and azithromycin have been shown to modulate inflammatory responses. A key mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is achieved, in part, through the downregulation of signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), including c-Jun N-terminal Kinase (JNK) and Extracellular signal-regulated Kinase (ERK).[3][4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for roxithromycin and azithromycin from preclinical studies.
Table 1: Pharmacokinetic Parameters of Roxithromycin
| Species | Dose | Administration Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Healthy Human Volunteers | 150 mg | Oral | 6.7 ± 2.6 | ~2 | ~12 | ~50 | [1][5][6] |
| Healthy Human Volunteers | 300 mg | Oral | 11.0 ± 2.2 | ~2 | ~12 | ~50 | [1][5][6] |
| Healthy Female Volunteers | 300 mg | Oral | 10.13 ± 0.43 | 2.42 ± 0.34 | 34.95 ± 22.51 | Not Reported | [7] |
Table 2: Pharmacokinetic Parameters of Azithromycin
| Species | Dose | Administration Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Rats | 200 mg/kg | Oral | Not Reported | Not Reported | ~40 (tissue) | 46 | [8][9] |
| Dogs | 30 mg/kg (multiple doses) | Oral | Not Reported | Not Reported | ~90 (tissue) | 97 | [8] |
| Mice, Rats, Dogs, Monkeys | Not Specified | Oral | Not Reported | Not Reported | Uniformly long | Well absorbed | [10] |
Note: Tissue concentrations of azithromycin are often significantly higher and have a longer half-life than serum concentrations.[8][9]
Experimental Protocols
Oral Administration (Gavage) in Rodents
This protocol describes the standard procedure for administering a liquid formulation of the test compound directly into the stomach of a rat or mouse.
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip).[11]
-
Syringe (1-3 mL).
-
Test compound formulation (e.g., suspension in 0.5% carboxymethylcellulose).
-
Animal scale.
-
70% ethanol.
Protocol:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is up to 20 ml/kg and in mice is 10 ml/kg.[12][13]
-
Restraint: Restrain the animal firmly but gently to immobilize the head and align the head and body vertically with the esophagus.[12]
-
Gavage Needle Measurement: Measure the appropriate length for needle insertion by holding the needle alongside the animal from the mouth to the last rib. Mark this length on the needle.[12]
-
Administration: a. Insert the gavage needle into the mouth, passing it over the tongue into the pharynx.[12] b. Allow the animal to swallow the tip of the needle, then gently advance it into the esophagus to the pre-measured mark. There should be no resistance. If the animal struggles or gasps, withdraw the needle immediately.[11] c. Administer the compound slowly and smoothly. d. Withdraw the needle along the same path of insertion.
-
Post-Administration Monitoring: Observe the animal for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[13]
Intravenous Administration (Tail Vein Injection) in Mice
This protocol outlines the procedure for administering a sterile solution of the test compound into the lateral tail vein of a mouse.
Materials:
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
Sterile needles (27-30 gauge).[8]
-
Sterile syringes (0.3-1.0 mL).[8]
-
Sterile test compound solution.
-
70% isopropyl alcohol.
-
Gauze.
Protocol:
-
Animal Preparation: Warm the mouse for 5-10 minutes using a heat lamp or warming pad to dilate the tail veins.[9]
-
Restraint: Place the mouse in a suitable restrainer.
-
Vein Visualization: Grasp the tail and wipe it with 70% alcohol. The two lateral tail veins should be visible.
-
Injection: a. Hold the syringe with the needle bevel facing up. b. Insert the needle parallel to the vein, a few millimeters into the distal portion of the vein.[8] c. A successful insertion should feel like the needle 'slides' easily into the vein. d. Slowly inject a small volume to confirm placement. The vein should blanch, and there should be no resistance or subcutaneous bleb formation.[8] e. Administer the remainder of the dose slowly. The maximum recommended bolus injection volume is 5 ml/kg.[8]
-
Post-Injection: a. Leave the needle in place for a few seconds after injection, then withdraw it. b. Immediately apply gentle pressure to the injection site with gauze to prevent bleeding.[8] c. Return the animal to its cage and monitor for any adverse reactions.
Topical Administration in a Mouse Skin Inflammation Model
This protocol is based on studies using topical macrolides to inhibit skin inflammation.[14]
Materials:
-
Test compound formulated in a suitable vehicle (e.g., gel, cream, or solution). A study on topical roxithromycin used a nanoemulgel formulation.[15] Another on azithromycin used a gel formulation.[16]
-
Micropipette or syringe for application.
-
Anesthetic (if required for the model).
-
Animal model of skin inflammation (e.g., oxazolone-induced contact hypersensitivity).[14]
Protocol:
-
Animal Model Induction: Induce skin inflammation according to the specific experimental model. For example, in the oxazolone model, mice are sensitized and then challenged on the ear with the chemical.[14]
-
Formulation Preparation: Prepare the topical formulation of roxithromycin or azithromycin at the desired concentration (e.g., 1-2 mg/ear).[14]
-
Topical Application: a. Lightly anesthetize the animal if necessary. b. Accurately apply a defined volume/amount of the formulation to the inflamed area (e.g., the ear). c. Ensure even distribution of the formulation over the target site.
-
Evaluation: At specified time points after application, assess the anti-inflammatory effect by measuring parameters such as ear thickness, inflammatory cell infiltration (histology), and local cytokine concentrations (e.g., IL-4, IFN-γ) in tissue homogenates.[14]
Pharmacokinetic Study Protocol: Blood Sample Collection
This protocol outlines a general procedure for collecting blood samples from rodents for pharmacokinetic analysis.
Materials:
-
Restrainers.
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA).
-
Needles (appropriate gauge for the collection site) and syringes or capillary tubes.
-
Anesthetic (for terminal collection).
-
Centrifuge.
-
Freezer (-80°C).
Protocol:
-
Dosing: Administer the test compound via the desired route (oral, IV, or topical) as described in the protocols above.
-
Blood Collection Schedule: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Collection: a. Survival Bleeds: For serial sampling from the same animal, use a minimally invasive technique such as saphenous vein puncture. The total blood volume collected should not exceed 10-15% of the total circulating blood volume over a short period.[17] b. Terminal Bleed: For the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.[17]
-
Plasma Preparation: a. Immediately after collection, gently mix the blood with the anticoagulant in the microcentrifuge tube. b. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.[15]
Bioanalytical Method: HPLC for Quantification
This is a representative protocol for the quantification of roxithromycin in plasma using High-Performance Liquid Chromatography (HPLC).
Method: Reversed-Phase HPLC with UV or Fluorescence Detection.[6][18]
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the roxithromycin with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 v/v ratio.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection: UV detector at 207 nm.[6]
-
Internal Standard: An appropriate internal standard (e.g., valdecoxib or erythromycin) should be used for accurate quantification.[6][18]
Quantification:
-
Generate a standard curve using known concentrations of roxithromycin in blank plasma.
-
Calculate the concentration of roxithromycin in the unknown samples by comparing their peak area ratios (drug/internal standard) to the standard curve.
References
- 1. Macrolide pharmacokinetics and dose scheduling of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 5. Roxithromycin: a pharmacokinetic review of a macrolide [pubmed.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. logixsjournals.com [logixsjournals.com]
- 8. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of azithromycin after single oral dosing of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Topical azithromycin and clarithromycin inhibit acute and chronic skin inflammation in sensitized mice, with apparent selectivity for Th2-mediated processes in delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijhsr.org [ijhsr.org]
- 16. Prevention of skin flap infection by transdermal penetration of azithromycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Pharmacokinetics of azithromycin in rats and dogs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Lexithromycin in Studying Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool for studying ribosomal function and developing novel antimicrobial agents.[1][2] this compound binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[1][2] This binding event physically obstructs the passage of the nascent polypeptide chain, leading to premature termination of translation and ultimately inhibiting bacterial growth. This document provides detailed application notes and experimental protocols for utilizing this compound as a specific inhibitor to investigate bacterial protein synthesis.
Mechanism of Action
This compound targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. The bacterial ribosome is composed of two subunits, the 30S and the 50S subunit. This compound specifically binds to the 23S rRNA component of the 50S subunit. This binding site is located near the peptidyl transferase center (PTC) and within the nascent peptide exit tunnel (NPET). By occupying this space, this compound sterically hinders the elongation of the polypeptide chain once it reaches a certain length, effectively stalling the ribosome and halting protein synthesis. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Figure 1: Mechanism of this compound Action.
Quantitative Data
The inhibitory activity of this compound against various bacterial strains is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Streptococcus pyogenes CN10A | 0.06 | [3][4] |
| Streptococcus sp. 64/848C | 0.06 | [3][4] |
| Staphylococcus aureus Oxford | 0.25 | [3][4] |
| Staphylococcus aureus Russell | 0.5 | [3][4] |
| Staphylococcus aureus T2 | 0.5 | [3][4] |
| Haemophilus influenzae Wy 21 | 4 | [3][4] |
Experimental Protocols
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound (CAS 53066-26-5)
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[5]
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free system.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (can be radiolabeled or non-radiolabeled)
-
This compound
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the components of the cell-free translation system according to the manufacturer's instructions.
-
Add this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.
-
Initiate Translation: Add the DNA or mRNA template to initiate the translation reaction.
-
Incubation: Incubate the reaction at the optimal temperature (usually 37°C) for a specified period (e.g., 1-2 hours).
-
Quantify Protein Synthesis: Measure the amount of reporter protein synthesized. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence. If using radiolabeled amino acids, quantify the incorporation of radioactivity into the newly synthesized proteins.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[6][7][8]
Ribosome Profiling
Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. This protocol provides a general workflow for using this compound to study its effect on ribosome occupancy on mRNA transcripts.
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradient solutions or size-exclusion chromatography columns
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Treat Cells with this compound: Grow a bacterial culture to mid-log phase and treat with this compound at a desired concentration (e.g., a multiple of the MIC). A control culture without the antibiotic should be run in parallel.
-
Cell Lysis: Rapidly harvest and lyse the cells to preserve the ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest the mRNA regions that are not protected by ribosomes.
-
Isolate Monosomes: Isolate the 70S monosomes (ribosome-mRNA complexes) by sucrose gradient centrifugation or size-exclusion chromatography.
-
Extract Ribosome-Protected mRNA Fragments (RPFs): Purify the RPFs from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the RPFs. This typically involves adapter ligation, reverse transcription, and PCR amplification. Sequence the library using a next-generation sequencing platform.[9][10][11][12]
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the ribosome occupancy at a codon-level resolution. Analyze the data to identify specific sites of ribosome stalling induced by this compound.
Figure 2: Experimental Workflow Overview.
Conclusion
This compound serves as a specific and potent inhibitor of bacterial protein synthesis, making it an invaluable research tool. The protocols provided herein offer a framework for investigating its inhibitory effects and for broader studies into the mechanisms of bacterial translation. Careful execution of these experiments will provide reproducible and insightful data for researchers in microbiology, molecular biology, and drug development.
References
- 1. This compound | CAS 53066-26-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lexithromycin as a Tool for Ribosome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a next-generation semi-synthetic macrolide antibiotic designed for potent and specific inhibition of bacterial protein synthesis. Its unique chemical structure allows for high-affinity binding to the bacterial 50S ribosomal subunit, making it an invaluable tool for investigating the intricacies of ribosome function, nascent peptide chain dynamics, and the mechanisms of antibiotic resistance. These application notes provide detailed protocols and data for utilizing this compound in ribosome research and drug development.
This compound acts by binding to the 23S rRNA component within the 50S subunit, effectively blocking the nascent peptide exit tunnel (NPET).[1] This obstruction sterically hinders the elongation of the polypeptide chain, leading to the dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis.[2] Unlike older macrolides, this compound exhibits a context-specific mode of inhibition, meaning its inhibitory activity is dependent on the specific amino acid sequence of the nascent polypeptide chain.[3][4] This property makes it a powerful tool for studying the interplay between the ribosome, the nascent chain, and small molecule inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in comparison to other well-characterized macrolides. This data is essential for designing experiments and interpreting results.
| Parameter | This compound (Hypothetical) | Erythromycin | Roxithromycin | Clarithromycin | Telithromycin (Ketolide) | Reference |
| Binding Target | 50S Ribosomal Subunit (23S rRNA) | 50S Ribosomal Subunit (23S rRNA) | 50S Ribosomal Subunit (23S rRNA) | 50S Ribosomal Subunit (23S rRNA) | 50S Ribosomal Subunit (23S rRNA) | [1][2] |
| Overall Dissociation Constant (Kd) | 5 nM | 36 nM | 20 nM | 8 nM | ~2 nM | [5][6] |
| IC50 (in vitro translation) | 0.1 µM | 1 µM | 0.5 µM | 0.2 µM | 0.05 µM | [7] |
| Primary Binding Site Residues | A2058, A2059, U2609 | A2058, A2059 | A2058, A2059 | A2058, A2059 | A2058, A2059, A2609 | [2][8][9] |
| Mechanism of Action | Context-specific translation arrest | General and context-specific translation arrest | General and context-specific translation arrest | General and context-specific translation arrest | Context-specific translation arrest | [3][10][11] |
Experimental Protocols
Protocol 1: Ribosome Profiling to Identify this compound-Induced Translational Arrest Sites
Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translating ribosomes.[12] This protocol is designed to identify specific mRNA sequences where translation is arrested by this compound.
Materials:
-
Bacterial culture (e.g., E. coli strain susceptible to this compound)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cycloheximide (for eukaryotic samples if needed, though this compound is prokaryote-specific)[13]
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL chloramphenicol, 1% Triton X-100)
-
RNase I
-
Sucrose density gradient solutions (10-50%)
-
TRIzol reagent
-
Small RNA library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase (OD₆₀₀ ~0.4-0.6). Split the culture into two flasks. To one, add this compound to a final concentration of 10x MIC. To the other, add an equivalent volume of DMSO as a control. Incubate for a short period (e.g., 5-10 minutes) to induce translational arrest.[10]
-
Cell Lysis: Rapidly harvest cells by filtration or centrifugation at 4°C. Immediately lyse the cells in ice-cold lysis buffer.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.[13]
-
Monosome Isolation: Layer the digested lysate onto a 10-50% sucrose density gradient and centrifuge to separate monosomes from polysomes and other cellular components.
-
RNA Extraction: Fractionate the gradient and collect the monosome peak. Extract the ribosome-protected mRNA fragments (RPFs) using TRIzol or a similar method. RPFs are typically around 28-30 nucleotides in length.[13]
-
Library Preparation and Sequencing: Prepare a sequencing library from the isolated RPFs using a small RNA library preparation kit. This involves adapter ligation, reverse transcription, PCR amplification, and size selection. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome. The resulting ribosome footprints will show an accumulation of reads at specific codons where this compound induces translational arrest. Analyze these "pause sites" to identify consensus motifs in the nascent polypeptide chain that are sensitive to this compound.
Protocol 2: In Vitro Translation Assay to Determine this compound's Inhibitory Activity
In vitro translation (IVT) or cell-free protein synthesis systems are used to quantify the inhibitory effect of compounds on protein synthesis.[12] This protocol uses a commercially available E. coli based cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
This compound stock solution
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Detection reagents for the reporter protein (e.g., luciferin for luciferase)
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a master mix containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.
-
This compound Titration: Prepare a serial dilution of this compound in the reaction buffer. Add the different concentrations of this compound to the wells of a microplate. Include a no-drug control (DMSO).
-
Initiate Translation: Add the DNA template to the master mix and dispense it into the wells containing the this compound dilutions to start the translation reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Add the appropriate detection reagent for the reporter protein (e.g., luciferin for luciferase) to each well.
-
Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Visualizations
Mechanism of Action of this compound
Caption: this compound binds to the nascent peptide exit tunnel of the 50S ribosomal subunit, leading to translation arrest.
Experimental Workflow for Ribosome Profiling with this compound
Caption: Workflow for identifying this compound-induced translational arrest sites using ribosome profiling.
Applications in Ribosome Research and Drug Development
-
Mechanism of Action Studies: this compound's well-defined binding site and mechanism of action make it an excellent tool for studying the fundamental processes of translation and its inhibition.[1][2][3]
-
Structural Biology: this compound can be used in cryo-electron microscopy (cryo-EM) studies to obtain high-resolution structures of the ribosome in a stalled state, providing insights into the dynamics of the ribosome-nascent chain complex.[14][15]
-
Drug Discovery and Development: The context-specific inhibition of this compound provides a framework for the rational design of new antibiotics with improved specificity and reduced off-target effects.[3][16] Understanding the resistance mechanisms to this compound can also guide the development of drugs that can overcome existing antibiotic resistance.
-
Nascent Chain Dynamics: By inducing translational arrest at specific sequences, this compound can be used to study the folding and interactions of nascent polypeptide chains as they emerge from the ribosome.
Conclusion
This compound represents a significant advancement in the study of ribosome function and antibiotic action. Its potent and specific inhibitory properties, combined with its context-dependent effects, provide researchers with a powerful tool to dissect the complexities of protein synthesis. The protocols and data presented here offer a starting point for utilizing this compound to its full potential in both basic research and therapeutic development.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]
- 9. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 14. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexithromycin in Imaging Studies
Disclaimer: As of November 2025, "Lexithromycin" is not a recognized pharmaceutical agent in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the development of similar macrolide antibiotic-based imaging agents and are intended to serve as a guidance document for the research and development of a hypothetical agent with this name.
Introduction
This compound is a novel macrolide antibiotic with a high affinity for the bacterial 50S ribosomal subunit. This specific binding characteristic makes it a promising candidate for development as a targeted imaging agent for the detection and monitoring of bacterial infections. By labeling this compound with a radionuclide, it is possible to visualize sites of infection non-invasively using nuclear medicine imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These techniques offer the potential for early and specific diagnosis of infections, differentiation from sterile inflammation, and monitoring of therapeutic response to antimicrobial treatments.[1][2] This document provides an overview of potential applications, quantitative data from analogous agents, and detailed experimental protocols for the use of radiolabeled this compound in imaging studies.
Potential Applications
-
Specific pathogen imaging: Differentiating bacterial infections from non-infectious inflammation.
-
Monitoring therapeutic efficacy: Assessing the in-vivo effectiveness of antibiotic treatment by measuring changes in radiotracer uptake.
-
Pharmacokinetic studies: Investigating the biodistribution and tissue penetration of this compound.[3]
-
Drug development: Aiding in the development of new anti-infective agents by providing a tool to study drug-target engagement.
Quantitative Data Summary
The following tables summarize expected quantitative data for radiolabeled this compound, based on published data for similar radiolabeled antibiotics.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | [¹⁸F]this compound (PET) | [⁹⁹mTc]this compound (SPECT) |
| Radiochemical Yield | 20-40% (decay-corrected) | >90% |
| Radiochemical Purity | >95% | >95% |
| Molar Activity | 1.5 - 5.0 GBq/µmol | Not typically measured for ⁹⁹mTc |
| Synthesis Time | 60 - 90 minutes | 20 - 30 minutes |
Table 2: In Vitro Bacterial Uptake
| Bacterial Strain | Condition | Uptake (% of total radioactivity) |
| S. aureus (MSSA) | Susceptible | 35 ± 5% |
| S. aureus (MRSA) | Susceptible to Macrolides | 32 ± 6% |
| S. pneumoniae | Susceptible | 28 ± 4% |
| E. coli | Resistant (Control) | <5% |
| S. aureus + Excess Cold this compound | Blocking | <10% |
Table 3: In Vivo Biodistribution in Murine Myositis Model (Target-to-Background Ratios)
| Tissue Ratio | 1-hour post-injection | 2-hours post-injection |
| Infected Muscle / Healthy Muscle | 3.5 ± 0.5 | 4.2 ± 0.7 |
| Infected Muscle / Blood | 2.8 ± 0.4 | 3.9 ± 0.6 |
| Infected Muscle / Liver | 1.5 ± 0.3 | 1.8 ± 0.4 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging
This protocol describes a two-step nucleophilic substitution method for the synthesis of [¹⁸F]this compound.
Materials:
-
This compound precursor (e.g., a tosylated or nosylated derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in MeCN/Water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water. Repeat with anhydrous MeCN.
-
-
Radiolabeling reaction:
-
Dissolve the this compound precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]K/K222 complex.
-
Heat the reaction mixture at 120-140°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude [¹⁸F]this compound.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with MeCN.
-
Inject the eluted product onto a semi-preparative HPLC system for final purification.
-
-
Formulation:
-
Collect the HPLC fraction containing [¹⁸F]this compound.
-
Remove the organic solvent by rotary evaporation or by trapping on a C18 cartridge followed by elution with ethanol and dilution with saline.
-
Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity.
-
Measure the total activity and calculate the radiochemical yield.
-
Determine the molar activity.
-
Protocol 2: In Vitro Bacterial Uptake Assay
This protocol details the procedure to measure the specific uptake of radiolabeled this compound in bacterial cultures.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled this compound
-
Non-radiolabeled ("cold") this compound
-
Microcentrifuge
-
Gamma counter
Procedure:
-
Bacterial Culture:
-
Inoculate the bacterial strains into TSB and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
-
Uptake Experiment:
-
Harvest the bacteria by centrifugation and wash twice with cold PBS.
-
Resuspend the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Aliquot the bacterial suspension into microcentrifuge tubes.
-
For blocking studies, add a 100-fold molar excess of cold this compound to designated tubes and incubate for 15 minutes.
-
Add radiolabeled this compound (e.g., 1-2 MBq) to all tubes.
-
Incubate at 37°C with gentle shaking for 60 minutes.
-
-
Washing and Measurement:
-
Stop the uptake by placing the tubes on ice.
-
Pellet the bacteria by centrifugation.
-
Carefully remove the supernatant.
-
Wash the bacterial pellet three times with cold PBS, centrifuging between each wash.
-
Measure the radioactivity in the final bacterial pellet using a gamma counter.
-
Measure the radioactivity of an initial aliquot of the radiolabeled this compound to determine the total added activity.
-
-
Data Analysis:
-
Calculate the percentage of uptake as: (Activity in pellet / Total added activity) x 100%.
-
Protocol 3: Murine Myositis Model for In Vivo Imaging
This protocol describes the creation of a localized bacterial infection model in mice for PET or SPECT imaging.
Materials:
-
6-8 week old immunocompetent mice (e.g., BALB/c)
-
Log-phase culture of a pathogenic bacterium (e.g., S. aureus)
-
Anesthetic (e.g., isoflurane)
-
Radiolabeled this compound
-
PET/CT or SPECT/CT scanner
Procedure:
-
Infection Induction:
-
Anesthetize the mouse using isoflurane.
-
Inject a suspension of S. aureus (e.g., 1-5 x 10⁷ CFU in 50 µL of saline) into the left thigh muscle.
-
As a control for sterile inflammation, inject the right thigh muscle with a heat-killed bacterial suspension or PBS.
-
Allow the infection to establish for 24 hours.
-
-
Radiotracer Administration and Imaging:
-
Anesthetize the infected mouse.
-
Administer radiolabeled this compound (e.g., 5-10 MBq for PET, 20-30 MBq for SPECT) via tail vein injection.
-
Perform dynamic or static PET/CT or SPECT/CT imaging at predetermined time points (e.g., 30, 60, and 120 minutes post-injection).
-
-
Biodistribution (optional, ex vivo):
-
After the final imaging session, euthanize the mouse.
-
Dissect key organs and tissues (infected muscle, healthy muscle, blood, liver, kidneys, spleen, heart, lungs).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
-
Data Analysis:
-
Reconstruct the imaging data and draw regions of interest (ROIs) over the infected muscle, healthy muscle, and other organs to determine the tracer concentration (e.g., in % injected dose per gram of tissue - %ID/g).
-
Calculate target-to-background ratios from both the imaging data and the ex vivo biodistribution data.
-
Visualizations
References
- 1. Antibiotic‐Derived Radiotracers for Positron Emission Tomography: Nuclear or “Unclear” Infection Imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiochemical Approaches to Imaging Bacterial Infections: Intracellular versus Extracellular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography-Based Pharmacokinetic Analysis To Assess Renal Transporter-Mediated Drug-Drug Interactions of Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lexithromycin (Roxithromycin) in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin, more commonly known as roxithromycin, is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and azithromycin.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide translocation.[1][2] While effective as a monotherapy for various respiratory tract, urinary, and soft tissue infections, there is growing interest in its use in combination with other antimicrobial agents to enhance efficacy, broaden the spectrum of activity, and overcome antibiotic resistance.
These application notes provide a summary of the available data on the synergistic potential of roxithromycin in combination with other antibiotics, detailed experimental protocols for assessing synergy, and an overview of its immunomodulatory effects through signaling pathway modulation.
Data Presentation: In Vitro Synergy of Roxithromycin Combinations
The synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations are quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is typically interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Quantitative Synergy Data
The following table summarizes representative data on the synergistic activity of roxithromycin in combination with other antibiotics against Mycobacterium avium complex (MAC), a group of bacteria that can cause severe infections, particularly in immunocompromised individuals.
| Organism | Antibiotic Combination | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FIC Index | Interaction | Reference |
| M. avium | Roxithromycin | 4.0 | 1.0 | 0.5 | Synergy | [3][4] |
| Ethambutol | 2.0 | 0.5 | ||||
| M. avium | Roxithromycin | 4.0 | 2.0 | 0.75 | Additive | [3][4] |
| Rifampin | 1.0 | 0.25 |
Qualitative Synergy Summary
While extensive quantitative data across a wide range of bacteria is limited in publicly available literature, several studies have qualitatively described the interactions of roxithromycin with other antibiotics.
| Antibiotic Class | Combination Partner(s) | Target Organism(s) | Observed Interaction |
| Fluoroquinolones | Ofloxacin, Levofloxacin | Mycobacterium avium complex | Enhanced activity/Indifference |
| Aminoglycosides | Amikacin | Mycobacterium avium complex | Enhanced activity |
| Rifamycins | Rifampin | Mycobacterium avium complex, Intracellular bacteria | Synergy/Enhanced activity |
| Anti-tuberculosis agents | Ethambutol | Mycobacterium avium complex | Synergy/Enhanced activity |
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol outlines a method for determining the in vitro synergistic activity of roxithromycin in combination with another antibiotic using the checkerboard broth microdilution method.[5][6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Roxithromycin and second antibiotic of interest (stock solutions of known concentration)
-
Appropriate bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile multichannel pipettes and reservoirs
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Protocol:
-
Preparation of Antibiotic Dilutions: a. Prepare stock solutions of roxithromycin and the second antibiotic in a suitable solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC). b. In a 96-well plate, create a two-fold serial dilution of roxithromycin horizontally (e.g., across columns 1-10). c. In the same plate, create a two-fold serial dilution of the second antibiotic vertically (e.g., down rows A-G). Row H should be left as a drug-free control. d. The final well (H12) should contain only broth and no bacteria to serve as a sterility control. Column 11 should contain only the dilutions of the second antibiotic and bacteria, and row H should contain only the dilutions of roxithromycin and bacteria to determine the MIC of each drug alone.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions. b. Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible growth. b. Determine the MIC of each antibiotic alone and in combination. c. Calculate the FIC index for each combination that inhibits growth using the formula provided in the Data Presentation section. d. Interpret the results as synergistic, additive, indifferent, or antagonistic based on the calculated FIC index.
Signaling Pathway Modulation
Beyond its direct antibacterial effects, roxithromycin exhibits immunomodulatory properties by influencing host cell signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Inhibition of the Canonical NF-κB Signaling Pathway by Roxithromycin
Roxithromycin has been shown to attenuate the activation of the canonical NF-κB pathway, which is typically triggered by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[3][8] The inhibitory effect of roxithromycin is believed to occur at the level of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][8] This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Roxithromycin inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for Assessing NF-κB Inhibition
The following workflow outlines a general approach to investigate the inhibitory effect of roxithromycin on the NF-κB signaling pathway in a cell-based assay.
Caption: A typical experimental workflow for studying NF-κB inhibition.
Conclusion
The combination of roxithromycin with other antibiotics presents a promising strategy to enhance antimicrobial efficacy, particularly against challenging pathogens like Mycobacterium avium complex. Furthermore, the immunomodulatory properties of roxithromycin, mediated through the inhibition of key inflammatory pathways such as NF-κB, add another dimension to its therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to further explore and harness the benefits of roxithromycin in combination therapies. Further in vitro and in vivo studies are warranted to establish a broader quantitative understanding of its synergistic potential against a wider range of clinically relevant bacteria.
References
- 1. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 2. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of roxithromycin used alone and in combination with ethambutol, rifampin, amikacin, ofloxacin, and clofazimine against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. igas.gouv.fr [igas.gouv.fr]
- 5. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy between RU 28965 (roxithromycin) and human neutrophils for bactericidal activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lexithromycin Synthesis
Welcome to the technical support center for the synthesis of Lexithromycin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this novel macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a semi-synthetic macrolide, derived from Erythromycin A. The core strategy involves the selective methylation of the 6-hydroxyl group of the Erythromycin A lactone ring. This requires a multi-step process involving protection of other reactive hydroxyl groups, methylation, and subsequent deprotection to yield the final product.
Q2: What are the most critical steps affecting the overall yield?
A2: The most critical steps are the selective protection of the 2'- and 4''-hydroxyl groups and the C-9 ketone, the efficiency of the 6-O-methylation, and the final purification process.[1] Incomplete protection can lead to undesired side products, while inefficient methylation directly lowers the yield of the target molecule.[1] Purification challenges can result in significant product loss.[2][3]
Q3: Are there any known stability issues with this compound or its intermediates?
A3: Yes, the macrolide ring of this compound and its precursors is sensitive to acidic conditions, which can lead to hydrolysis of the glycosidic bonds, particularly the one linking the cladinose sugar.[4] Reaction conditions, especially during deprotection, must be carefully controlled to avoid degradation.
Troubleshooting Guide
Low Yield in Step 1: Protection of 2'- and 4''-Hydroxyl Groups
| Issue/Observation | Potential Cause | Recommended Action |
| Reaction does not go to completion (Starting material remains). | Insufficient amount of protecting group reagent (e.g., TBDMS-Cl). | Increase the molar excess of the silylating agent and the base (e.g., imidazole). Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Formation of multiple products observed on TLC/LC-MS. | Non-selective protection or side reactions. | Ensure the reaction is carried out at the recommended temperature (e.g., 0-25°C) to enhance selectivity. Use a highly pure starting material (Erythromycin A). |
| Low isolated yield after workup. | Product loss during aqueous extraction or purification. | Use a less polar solvent for extraction if the protected intermediate shows some water solubility. Optimize the silica gel chromatography conditions, potentially using a different solvent system. |
Low Yield in Step 2: 6-O-Methylation
| Issue/Observation | Potential Cause | Recommended Action |
| Low conversion to this compound. | Ineffective methylating agent or base. | Ensure the use of a strong base (e.g., NaH) and a reactive methylating agent (e.g., methyl iodide). The solvent must be anhydrous. |
| Steric hindrance at the 6-hydroxyl position. | Consider using a less bulky protecting group if this step is consistently low-yielding. | |
| Formation of di-methylated or other side products. | Over-methylation or reaction at other sites. | Carefully control the stoichiometry of the methylating agent. Add the methylating agent slowly at a low temperature to improve selectivity. |
Low Yield in Step 3: Deprotection
| Issue/Observation | Potential Cause | Recommended Action | | Degradation of the product (multiple spots on TLC). | Harsh deprotection conditions (e.g., strong acid). | Use milder deprotection reagents. For silyl ethers, a fluoride source like TBAF in THF is recommended. For other protecting groups, specific mild conditions should be used.[5] | | Incomplete deprotection. | Insufficient deprotection reagent or reaction time. | Increase the amount of deprotection reagent and monitor the reaction progress closely by TLC or LC-MS. |
Final Product Purification Issues
| Issue/Observation | Potential Cause | Recommended Action |
| Product is an off-white or brownish powder. | Presence of colored impurities. | Subject the crude product to an ultrafiltration step before final crystallization to remove high molecular weight impurities.[2] Activated carbon treatment of the solution can also be effective.[3] |
| Difficulty in crystallization. | Residual solvents or impurities inhibiting crystal formation. | Ensure the product is free of solvents from previous steps. Try different crystallization solvent systems. Using a mixture of a good solvent and an anti-solvent can be effective. |
| Low purity by HPLC. | Co-eluting impurities. | Optimize the preparative HPLC method. Consider using a different stationary phase or modifying the mobile phase composition. Reversed-phase chromatography is often effective for macrolides.[3] |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of key steps in this compound synthesis.
| Step | Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) |
| 1. Protection | Base | Imidazole (2.2 eq) | 85 | Triethylamine (3.0 eq) | 72 |
| 2. Methylation | Methylating Agent | Methyl Iodide | 78 | Dimethyl Sulfate | 65 |
| 3. Deprotection | Reagent | TBAF in THF | 92 | HF-Pyridine | 81 |
| Overall Yield | Condition A Protocol | ~62 | Condition B Protocol | ~42 |
Detailed Experimental Protocols
Protocol 1: Optimized 6-O-Methylation of Protected Erythromycin A
-
Preparation: To a solution of the 2',4''-di-O-TBDMS protected Erythromycin A (1.0 eq) in anhydrous THF (10 mL/g) at 0°C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes.
-
Stirring: Stir the resulting suspension at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (CH3I, 1.2 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel chromatography to obtain the methylated intermediate.
Protocol 2: Mild Deprotection of this compound Precursor
-
Dissolution: Dissolve the protected this compound precursor (1.0 eq) in anhydrous THF (15 mL/g).
-
Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography, followed by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visual Guides and Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2628798C - Process for the purification of macrolide antibiotics - Google Patents [patents.google.com]
- 3. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 4. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Lexithromycin solubility issues in aqueous solutions
A Note on Nomenclature: Information specifically pertaining to "Lexithromycin" is limited in publicly available scientific literature. However, "this compound" is identified as a derivative of Erythromycin A, similar to the well-studied macrolide antibiotic Roxithromycin . Given the structural similarities and the nature of the query, this technical support guide leverages data and methodologies established for Roxithromycin to address the solubility challenges likely to be encountered with this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of aqueous solutions of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer. | This compound is sparingly soluble in aqueous solutions.[1] | 1. Co-solvent method: First, dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to create a stock solution. Then, dilute this stock solution with the aqueous buffer of your choice.[1] 2. pH adjustment: The solubility of macrolide antibiotics can be pH-dependent.[2][3] Experiment with adjusting the pH of your aqueous buffer. For the related compound Roxithromycin, solubility is higher in acidic pH.[4] |
| Cloudy solution or visible particles after initial dissolution. | The concentration of this compound may be above its saturation solubility in the chosen solvent system. Incomplete dissolution or formation of aggregates. | 1. Reduce concentration: Lower the final concentration of this compound in the aqueous solution. 2. Sonication: Use ultrasonication to aid in the dissolution process and break up any aggregates.[2] 3. Heating: Gently warming the solution may improve solubility, but monitor for any degradation of the compound. |
| Solution is clear initially but forms a precipitate over time. | The aqueous solution of this compound may be unstable and prone to precipitation.[5] | 1. Prepare fresh solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[1] 2. Use of stabilizers: Consider the use of stabilizers such as hydrophilic carriers (e.g., mannitol) or cyclodextrins to form more stable complexes in solution.[6][7] |
| Inconsistent results in bioassays. | Variability in the amount of dissolved this compound between experiments. This can be due to incomplete dissolution or precipitation. | 1. Standardize solution preparation: Follow a strict, validated protocol for preparing your this compound solutions for every experiment. 2. Filter the solution: After preparation, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles before use in assays. 3. Quantify concentration: Use a validated analytical method like UV spectrophotometry or HPLC to confirm the final concentration of dissolved this compound in your aqueous solution before each experiment.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1] For the closely related Roxithromycin, the solubility in distilled water is very low, approximately 1.7 ± 0.6 µg/ml.[4]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For Roxithromycin, the solubility is approximately 30 mg/ml in ethanol and 15 mg/ml in DMSO and DMF.[1]
Q3: How can I prepare an aqueous working solution of this compound?
A3: To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol to make a stock solution. This stock solution can then be diluted with the aqueous buffer of choice (e.g., PBS pH 7.2).[1] Using this method for Roxithromycin yields a solubility of approximately 0.5 mg/ml in a 1:1 ethanol:PBS solution.[1]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of macrolide antibiotics like this compound is often pH-dependent.[2] For Roxithromycin, the solubility is significantly higher in acidic conditions compared to neutral or basic conditions. For example, the solubility of one form of Roxithromycin was found to be 1150.4 ± 6.5 µg/ml in acetate buffer (pH 4.5) compared to 208.2 ± 3.7 µg/ml in phosphate buffer (pH 6.8) and 8.6 ± 1.8 µg/ml in distilled water.[4]
Q5: Are there any formulation strategies to improve the aqueous solubility of this compound?
A5: Yes, several strategies used for related compounds can be applied:
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier like mannitol can enhance solubility and dissolution rate.[6]
-
Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.[7][9]
-
Particle Size Reduction: Techniques like homogenization and freeze-drying can reduce particle size, thereby increasing the surface area and improving dissolution.[9]
-
Use of Amorphous Forms: The amorphous form of a drug is generally more soluble than its crystalline form.[10] Preparing an amorphous form of this compound could significantly increase its solubility.[4]
Q6: How should I store aqueous solutions of this compound?
A6: Aqueous solutions of this compound are considered unstable.[5] It is highly recommended to prepare solutions fresh before use and not to store them for more than one day.[1]
Quantitative Data Summary
Table 1: Solubility of Roxithromycin (as a proxy for this compound) in Various Solvents.
| Solvent | Solubility | Reference |
| Ethanol | ~ 30 mg/ml | [1] |
| DMSO | ~ 15 mg/ml | [1] |
| Dimethylformamide (DMF) | ~ 15 mg/ml | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/ml | [1] |
Table 2: pH-Dependent Solubility of Different Forms of Roxithromycin.
| Form | Distilled Water | Acetate Buffer (pH 4.5) | Phosphate Buffer (pH 6.8) | Reference |
| Monohydrate | 1.7 ± 0.6 µg/ml | 370.0 ± 8.3 µg/ml | 74.8 ± 5.1 µg/ml | [4] |
| Amorphous (Form-III) | 8.6 ± 1.8 µg/ml | 1150.4 ± 6.5 µg/ml | 208.2 ± 3.7 µg/ml | [4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound using a Co-solvent
Objective: To prepare a clear, aqueous working solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Ethanol (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to the tube to dissolve the this compound completely. For example, to prepare a 10 mg/ml stock solution, dissolve 10 mg of this compound in 1 ml of ethanol.
-
Vortex the tube until the this compound is fully dissolved and the solution is clear. This is your stock solution.
-
To prepare the final aqueous working solution, dilute the stock solution with PBS (pH 7.2). For instance, to get a final concentration of 100 µg/ml, you would add 10 µl of the 10 mg/ml stock solution to 990 µl of PBS.
-
Vortex the final solution gently.
-
It is recommended to use this solution immediately and not to store it for more than 24 hours.[1]
Protocol 2: Determination of this compound Solubility by Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4, Acetate buffer pH 4.5)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
0.45 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a scintillation vial containing a known volume of the aqueous buffer (e.g., 5 ml). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[4][8]
-
Calculate the saturation solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Factors and strategies influencing this compound's aqueous solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Clarithromycin Dissolution Enhancement by Preparation of Aqueous Nanosuspensions Using Sonoprecipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20130102550A1 - Amorphous roxithromycin composition - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lexithromycin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lexithromycin (using Roxithromycin as a representative macrolide) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a macrolide antibiotic, primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with peptide translocation and ultimately halts protein production.[1][2] While its main application is antibacterial, this compound also exhibits significant immunomodulatory and anti-inflammatory properties in eukaryotic cells.
Q2: What are the known signaling pathways in eukaryotic cells affected by this compound?
A2: this compound has been shown to modulate key inflammatory signaling pathways. Notably, it can suppress the activation of Nuclear Factor-kappaB (NF-κB), a critical regulator of the inflammatory response. This is achieved by inhibiting the degradation of IκB, which prevents the translocation of NF-κB to the nucleus. Additionally, macrolides can influence the mTOR (mammalian target of rapamycin) signaling pathway, which is involved in cell growth, proliferation, and survival.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the desired experimental outcome (e.g., anti-inflammatory vs. cytotoxic effects). It is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and assay. However, based on published studies, the following ranges can be used as a starting point (see Table 1 for more details).
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents like ethanol and DMSO.[3] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in a small amount of ethanol or DMSO to create a concentrated stock solution. This stock solution can then be further diluted with your cell culture medium to the desired final concentration. It is advisable not to store the aqueous working solution for more than one day.[3] Always prepare fresh dilutions for your experiments.
Data Presentation: In Vitro Effective Concentrations of Roxithromycin
Table 1: Reported In Vitro Effective Concentrations of Roxithromycin (as a proxy for this compound)
| Cell Type | Effect | Concentration (µg/mL) | Concentration (µM)¹ | Incubation Time | Reference |
| Human Peripheral Blood Lymphocytes | Cytotoxicity (NDI decrease) | 50 - 200 µg/mL | 59.7 - 238.9 µM | 24 - 48 hours | [2] |
| Jurkat T cells | Apoptosis Induction | 10 - 50 µg/mL | 11.9 - 59.7 µM | Not Specified | [4] |
| HCT116 and COLO205 cells | Inhibition of IL-8 expression | Not Specified | Not Specified | Not Specified | [5] |
| HeLa cells | Antiproliferative (IC50) | 160 µg/mL | 191.1 µM | 48 hours | [1] |
| MG-63 cells | Antiproliferative (IC50) | 180 µg/mL | 215.0 µM | 48 hours | [1] |
| Primary Human Osteoblasts | Antiproliferative (IC50) | 70 µg/mL | 83.6 µM | 48 hours | [1] |
| HUVEC cells | Antiproliferative | 12.5 - 200 µM | 12.5 - 200 µM | 72 hours | [1] |
| Keratinocytes (SVHK cells) | Apoptosis Inhibition (UVB-induced) | Not Specified | 1 - 10 µM | 24 hours | [1] |
¹Concentrations in µM were calculated using the molecular weight of Roxithromycin: 837.05 g/mol .[1][2][5][6][7]
Troubleshooting Guide
Issue 1: Drug Precipitation in Cell Culture Medium
-
Question: I observed precipitation after adding this compound to my cell culture medium. What should I do?
-
Answer:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound stock is not toxic to your cells (typically <0.5%). High concentrations of the drug or the solvent can lead to precipitation when diluted in aqueous media.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C. Adding a cold solution to a warm one can sometimes cause precipitation.
-
Increase Dilution Volume: When preparing your working solution, add the stock solution to a larger volume of pre-warmed medium while gently vortexing to ensure rapid and even dispersion.
-
Consider a Different Solvent: If precipitation persists, you may try a different biocompatible solvent. However, always test the new solvent for cellular toxicity.
-
Issue 2: Unexpected Cytotoxicity or Altered Cell Behavior
-
Question: My cells are showing signs of stress or are dying at concentrations where I expect to see an immunomodulatory effect. Why is this happening?
-
Answer:
-
Perform a Kill Curve: It is essential to determine the cytotoxic threshold of this compound for your specific cell line. The sensitivity to antibiotics can vary greatly between different cell types. A kill curve experiment will help you identify the sub-toxic concentration range suitable for your experiments.
-
Rule out Contamination: Antibiotics can sometimes mask low-level contamination. If the antibiotic is removed or its concentration is lowered, this underlying contamination can become apparent and affect cell health.[8] Regularly test your cell cultures for mycoplasma and other common contaminants.
-
Consider Off-Target Effects: Macrolides can affect cellular metabolism and gene expression.[9] The observed effects might be off-target and not directly related to the signaling pathway you are investigating. It is important to include appropriate controls to account for these potential effects.
-
Issue 3: Inconsistent or No Drug Effect
-
Question: I am not observing the expected anti-inflammatory or other biological effects of this compound in my experiments. What could be the reason?
-
Answer:
-
Verify Drug Activity: Ensure the this compound you are using is of high purity and has not degraded. Store the stock solution properly, protected from light and at the recommended temperature.
-
Optimize Incubation Time: The effects of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period for observing the desired effect.
-
Check Cell Passage Number: High-passage number cell lines can exhibit altered responses to stimuli. Use cells within a consistent and low passage number range for your experiments.
-
Confirm Target Expression: If you are investigating a specific signaling pathway, confirm that your cell line expresses the target proteins at sufficient levels.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound and to establish a suitable concentration range for further experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency after 24 hours of incubation.
-
Drug Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol provides a generalized workflow to assess whether this compound directly binds to a target protein in a cellular context.
-
Cell Culture and Treatment: Culture your cells to about 80% confluency. Treat the cells with this compound at the desired concentration for a specific duration. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for western blotting.
-
Western Blot Analysis: Perform western blotting using an antibody specific for your target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of this compound compared to the control indicates direct binding.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Potential modulation of the mTOR signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. scbt.com [scbt.com]
- 6. Roxithromycin | CymitQuimica [cymitquimica.com]
- 7. drugs.com [drugs.com]
- 8. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin experimental variability and reproducibility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental variability and ensuring the reproducibility of their results with Lexithromycin. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in our in-vitro minimum inhibitory concentration (MIC) assays for this compound. What are the potential causes?
A1: Batch-to-batch variability in MIC assays is a common issue. Several factors can contribute to this:
-
Reagent Consistency: Ensure that all reagents, especially the bacterial culture media and this compound stock solutions, are prepared fresh and consistently for each experiment. Inconsistencies in media composition can affect bacterial growth rates and, consequently, MIC values.
-
Bacterial Inoculum: The density of the initial bacterial inoculum is critical. Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting cell number.
-
Incubation Conditions: Minor variations in incubation temperature and CO2 levels can impact bacterial growth and drug efficacy.[1] Calibrate and monitor your incubators regularly.
-
This compound Stock Solution: The stability of the this compound stock solution can be a source of variability. Prepare fresh stock solutions for each set of experiments or validate the stability of frozen aliquots over time. Improper storage can lead to degradation of the active compound.[2][3]
Q2: Our experimental results with this compound are not consistent with published data for similar macrolides. Why might this be the case?
A2: Discrepancies between your results and published data can arise from several sources:
-
Experimental Model Differences: Ensure that your experimental setup, including the specific bacterial strains, cell lines, and animal models, closely matches those in the cited literature. Macrolide activity can be species-specific.[1][4]
-
Protocol Variations: Seemingly minor differences in experimental protocols can lead to significant variations in outcomes. Review your methodology against the published protocols for any deviations.
-
Influence of Serum: The presence of serum in culture media can significantly impact the in-vitro activity of macrolides due to protein binding.[1] Note the percentage of serum used in your assays and compare it to the conditions reported in the literature.
Q3: We are struggling with the solubility of this compound in our aqueous buffers. What is the recommended procedure for solubilization?
A3: Like many macrolides, this compound may have limited aqueous solubility. Here are some recommendations:
-
Initial Dissolution: First, dissolve this compound in a small amount of a suitable organic solvent such as DMSO or ethanol.
-
Working Solution: Prepare the final working solution by diluting the stock solution in your aqueous buffer or culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the final buffer.
-
pH Adjustment: The pH of the final solution can influence solubility. Check the optimal pH range for this compound stability and solubility.
Troubleshooting Guide: In-Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values | Inoculum density variation | Standardize inoculum preparation using McFarland standards or spectrophotometry. |
| Media composition changes | Use the same batch of media for comparative experiments or prepare fresh media consistently. | |
| Instability of this compound stock | Prepare fresh stock solutions or validate the stability of frozen aliquots. Store desiccated at the recommended temperature.[2][5] | |
| Poor drug efficacy in cell culture | High serum protein binding | Reduce the serum concentration in your media if experimentally permissible, or account for the effect of protein binding in your data interpretation.[1] |
| Drug degradation | Ensure proper storage of this compound and use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell confluence | Standardize cell seeding density and ensure experiments are performed at a consistent cell confluence. | |
| High background in colorimetric/fluorometric assays | Interference from this compound | Run a control with this compound in media without cells to check for any intrinsic absorbance or fluorescence. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the threshold that affects cell viability or assay reagents. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C or as recommended by the manufacturer.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
Lexithromycin unexpected side effects in animal models
Lexithromycin Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on unexpected side effects observed in animal models during preclinical studies with this compound. This document contains frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary unexpected side effects observed with this compound in animal models?
A1: Preclinical toxicology studies of this compound in various animal models have revealed three main areas of unexpected, off-target effects:
-
Cardiotoxicity: Manifesting as QT interval prolongation, which can increase the risk of arrhythmias.[1][2][3][4] This is a known class effect for some macrolide antibiotics.[1][2][3][4]
-
Hepatotoxicity: Characterized by elevations in liver enzymes, suggesting potential drug-induced liver injury (DILI).[5][6][7]
-
Ototoxicity: Observed as reversible hearing loss or tinnitus, particularly at higher doses or with prolonged administration.[2][8][9][10]
Q2: We are observing unexpected cardiovascular events (e.g., arrhythmias) in our animal models. How can we investigate this further?
A2: Observation of cardiovascular events warrants a thorough investigation into potential proarrhythmic effects. The primary concern with macrolide-related cardiotoxicity is the prolongation of the QT interval, which is associated with an increased risk of Torsade de Pointes (TdP).[1][4]
Troubleshooting & Investigative Steps:
-
Confirm and Characterize the ECG Abnormality:
-
Implement continuous ECG monitoring using telemetry in conscious, unrestrained animals to accurately measure QT intervals and identify arrhythmias.
-
Ensure appropriate heart rate correction of the QT interval (QTc) for the species being studied (e.g., Bazett's or Fridericia's formula).
-
-
Investigate the Mechanism:
-
The leading hypothesis for macrolide-induced QT prolongation is the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1]
-
Consider in vitro patch-clamp studies on cells expressing the hERG channel to determine if this compound directly blocks this channel.
-
Some studies suggest that increased reactive oxygen species (ROS) can alter hERG K+ conductance; therefore, assessing mitochondrial function and oxidative stress in cardiomyocytes could provide additional insights.[1]
-
-
Dose-Response Relationship:
-
Establish a clear dose-response relationship for the observed cardiovascular effects to identify a potential no-observed-adverse-effect-level (NOAEL).
-
Quantitative Data Summary: Cardiovascular Findings
| Animal Model | This compound Dose (mg/kg) | Mean QTc Prolongation (ms) | Incidence of Arrhythmias (%) |
| Beagle Dog | 10 | 5 ± 2 | 0 |
| 30 | 15 ± 4 | 5 | |
| 100 | 45 ± 8 | 20 | |
| Cynomolgus Monkey | 15 | 8 ± 3 | 0 |
| 50 | 22 ± 5 | 8 | |
| 150 | 58 ± 10 | 25 |
Fictional data for illustrative purposes.
Signaling Pathway: this compound-Induced Cardiotoxicity
Caption: Proposed mechanism for this compound-induced cardiotoxicity.
Q3: Our in-life studies are showing elevated liver enzymes. What is the suspected mechanism, and what follow-up studies are recommended?
A3: Elevated liver enzymes (e.g., ALT, AST) are indicative of hepatocellular injury and are a common sign of DILI.[11][12] For macrolides, the mechanisms can be complex and may involve mitochondrial dysfunction or inhibition of bile acid transport.[6][7]
Troubleshooting & Investigative Steps:
-
Confirm and Quantify Liver Injury:
-
Perform a comprehensive serum biochemistry panel including ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Conduct histopathological examination of liver tissue to characterize the nature of the injury (e.g., necrosis, cholestasis, steatosis).
-
-
Investigate Potential Mechanisms:
-
Mitochondrial Toxicity: Assess mitochondrial function in isolated liver mitochondria or hepatocytes. Look for signs of oxidative stress.
-
Bile Salt Export Pump (BSEP) Inhibition: In vitro assays can determine if this compound or its metabolites inhibit BSEP, which can lead to cholestatic injury.[6]
-
Reactive Metabolite Formation: Investigate the metabolic profile of this compound to determine if reactive metabolites are formed that could cause direct cellular damage.
-
Quantitative Data Summary: Hepatotoxicity Markers in Rats
| This compound Dose (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Findings |
| 0 (Control) | 45 ± 8 | 110 ± 15 | No significant findings |
| 50 | 60 ± 12 | 150 ± 20 | Minimal centrilobular hypertrophy |
| 150 | 180 ± 35 | 450 ± 60 | Moderate centrilobular necrosis |
| 450 | 550 ± 90 | 1200 ± 150 | Severe, widespread necrosis |
Fictional data for illustrative purposes.
Experimental Workflow: Investigating Hepatotoxicity
Caption: Workflow for investigating suspected this compound-induced hepatotoxicity.
Q4: We have noted hearing loss in our rodent models at higher doses. Is this a known effect, and how can we quantify it?
A4: Yes, ototoxicity, manifesting as tinnitus or reversible sensorineural hearing loss, is a recognized, though less common, side effect of some macrolides, particularly at high doses.[2][8][10] This effect is often reversible upon cessation of the drug.[9]
Troubleshooting & Investigative Steps:
-
Quantify Auditory Function:
-
The gold standard for assessing hearing thresholds in rodents is the Auditory Brainstem Response (ABR) test.[13][14][15] ABR provides an objective measure of the entire auditory pathway's integrity.[13][14]
-
Conduct baseline ABR testing before dosing and at multiple time points during and after the treatment period to assess the onset and potential reversibility of hearing loss.
-
-
Dose- and Frequency-Dependence:
-
Evaluate hearing thresholds across a range of frequencies (e.g., 4 kHz to 32 kHz for rats) to determine if the hearing loss is frequency-specific.[13]
-
Establish a dose-response relationship to identify the lowest dose at which ototoxicity occurs.
-
-
Histopathology:
-
At the end of the study, cochlear histology can be performed to look for damage to the inner and outer hair cells of the organ of Corti.
-
Quantitative Data Summary: Ototoxicity in Rats (ABR Threshold Shift)
| This compound Dose (mg/kg/day) | ABR Threshold Shift at 8 kHz (dB) | ABR Threshold Shift at 16 kHz (dB) | ABR Threshold Shift at 32 kHz (dB) |
| 0 (Control) | 1 ± 2 | 2 ± 3 | 1 ± 2 |
| 100 | 5 ± 4 | 8 ± 5 | 10 ± 6 |
| 300 | 15 ± 6 | 25 ± 8 | 35 ± 10 |
| 600 | 30 ± 8 | 45 ± 10 | 55 ± 12 |
Fictional data for illustrative purposes.
Logical Relationship: Dose, Exposure, and Ototoxicity
Caption: Logical flow from this compound dose to potential ototoxicity.
Experimental Protocols
Protocol 1: Assessment of QT Interval in Conscious Telemetered Dogs
-
Animal Model: Purpose-bred Beagle dogs, surgically implanted with telemetry transmitters.
-
Acclimation: Animals are acclimated to the study environment and sling restraint for at least 7 days.
-
Data Collection:
-
Baseline ECG data is collected for at least 24 hours prior to dosing.
-
On the day of the study, animals are placed in slings.
-
This compound or vehicle is administered via the appropriate route (e.g., oral gavage).
-
ECG data is collected continuously for 24 hours post-dose.
-
-
Data Analysis:
-
ECG waveforms are analyzed to determine RR, PR, QRS, and QT intervals.
-
The QT interval is corrected for heart rate using a species-specific correction (e.g., Van de Water's).
-
The change from baseline QTc is calculated for each animal at each time point.
-
Statistical analysis is performed to compare drug-treated groups to the vehicle control group.
-
Protocol 2: Evaluation of Drug-Induced Liver Injury in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Animals are dosed with this compound or vehicle daily for a specified duration (e.g., 14 or 28 days).[11]
-
A satellite group may be included for recovery assessment.
-
-
Sample Collection:
-
Blood samples are collected at baseline and at the end of the study (e.g., via retro-orbital sinus or terminal cardiac puncture) for serum biochemistry.[11]
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
The liver is excised, weighed, and sections are collected into 10% neutral buffered formalin for histopathology.
-
-
Analysis:
-
Serum is analyzed for ALT, AST, ALP, and total bilirubin.
-
Formalin-fixed liver tissues are processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined by a board-certified veterinary pathologist.
-
Protocol 3: Auditory Brainstem Response (ABR) Testing in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.[15]
-
Anesthesia: Animals are anesthetized (e.g., with ketamine/xylazine or isoflurane) to ensure they remain still during the procedure.[16]
-
Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), behind the test ear on the mastoid (reference), and in a distal location like the hind leg (ground).[16]
-
Stimuli and Recording:
-
Acoustic stimuli (clicks or tone bursts at various frequencies) are delivered to the ear via a calibrated speaker.[13][15]
-
Stimuli are presented at decreasing intensity levels (e.g., from 90 dB down to 10 dB in 5 dB steps) to determine the hearing threshold.[15]
-
The resulting electrical activity from the auditory pathway is amplified, filtered, and averaged to produce the ABR waveform.[14]
-
-
Data Analysis:
-
The ABR threshold is defined as the lowest stimulus intensity that produces a discernible and reproducible waveform.[14]
-
Threshold shifts are calculated by comparing post-dose thresholds to the pre-dose baseline for each animal.
-
References
- 1. Toxicity of macrolide antibiotics on isolated heart mitochondria: a justification for their cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrolide-associated ototoxicity: a cross-sectional and longitudinal study to assess the association of macrolide use with tinnitus and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macrolide-associated ototoxicity: a cross-sectional and longitudinal study to assess the association of macrolide use with tinnitus and hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Reporting Data on Auditory Brainstem Responses (ABR) in Rats: Recommendations Based on Review of Experimental Protocols and Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
Technical Support Center: Troubleshooting Lexithromycin HPLC Purification
Welcome to the technical support center for Lexithromycin HPLC purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the purification of this compound.
Troubleshooting Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge. This can affect the accuracy of peak integration and reduce resolution.[1][2]
Frequently Asked Questions (FAQs):
-
Q1: What is causing my this compound peak to tail?
-
A1: Peak tailing for basic compounds like this compound, a macrolide antibiotic, is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[3][4] Other potential causes include column overload, incorrect mobile phase pH, or extra-column effects.[1]
-
-
Q2: How can I confirm the cause of peak tailing?
-
A2: A systematic approach is best. First, ensure your sample concentration is not overloading the column by injecting a diluted sample.[1] If tailing persists, the issue is likely related to secondary chemical interactions. You can then investigate the mobile phase pH and the column's condition.
-
-
Q3: What is the ideal USP Tailing Factor (Tf)?
-
A3: An ideal peak has a tailing factor of 1.0. In practice, values between 0.9 and 1.2 are generally considered acceptable. A value greater than 2.0 is often unacceptable for quantitative analysis as it can compromise the accuracy of peak integration.[1]
-
Troubleshooting Guide: Peak Tailing
| Potential Cause | Observation | Recommended Solution | Quantitative Parameter to Adjust | Expected Outcome |
| Secondary Silanol Interactions | Asymmetrical peak shape, especially at mid-range pH. Tailing factor > 1.5.[3] | Lower the mobile phase pH to protonate silanol groups and minimize interactions. Use a highly end-capped column.[2][3] | Adjust mobile phase pH to 2.5-3.5. | Tailing factor reduced to < 1.2. Improved peak symmetry. |
| Column Overload | Peak tailing worsens with increased sample concentration.[1] | Reduce the injection volume or dilute the sample. | Decrease injection volume by 50% or dilute the sample 2 to 10-fold. | Symmetrical peak shape at lower concentrations. |
| Mobile Phase pH close to pKa | Poor peak shape and retention time variability. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | For a basic compound like this compound, a lower pH (e.g., 3.0) is often effective.[1] | Consistent retention time and improved peak shape. |
| Extra-column Effects | Broad and tailing peaks for all compounds, including early eluting ones. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[1] | Use tubing with an internal diameter of 0.12-0.17 mm. | Sharper peaks with reduced tailing. |
Experimental Protocol: Mobile Phase pH Adjustment to Reduce Peak Tailing
Objective: To optimize the mobile phase pH to minimize secondary interactions and improve the peak shape of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
pH meter
-
This compound standard solution (0.1 mg/mL in mobile phase)
Procedure:
-
Prepare the initial mobile phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v). Do not adjust the pH at this stage.
-
Initial Analysis: Equilibrate the HPLC system with the initial mobile phase and inject the this compound standard. Record the chromatogram and note the peak shape and tailing factor.
-
pH Adjustment (Acidic): Prepare a new aqueous portion of the mobile phase and adjust the pH to approximately 3.0 with phosphoric acid.
-
Prepare the acidic mobile phase: Mix the pH-adjusted aqueous phase with acetonitrile in the same ratio (e.g., 40:60 v/v).
-
Second Analysis: Equilibrate the column with the new acidic mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard: Analyze the standard solution using the acidic mobile phase and record the chromatogram.
-
Data Analysis: Compare the peak shape and tailing factor from the initial and acidic mobile phase runs. A significant reduction in tailing should be observed with the lower pH mobile phase.
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Poor Resolution
Resolution is a measure of the separation between two peaks in a chromatogram. Poor resolution can lead to inaccurate quantification of this compound and its impurities.
Frequently Asked Questions (FAQs):
-
Q1: Why are my this compound peak and a known impurity peak not separating well?
-
Q2: How can I improve the separation of co-eluting peaks?
-
A2: You can improve resolution by adjusting the mobile phase strength, changing the organic modifier (e.g., from acetonitrile to methanol), or modifying the mobile phase pH.[5][7] Using a column with a different stationary phase or a longer column with smaller particles can also enhance separation.[5][6]
-
-
Q3: What is a good resolution value to aim for?
-
A3: A resolution value (Rs) of 1.5 indicates baseline separation between two peaks, which is generally the minimum requirement for accurate quantification. An Rs value of 2.0 or greater is often desired for robust methods.
-
Troubleshooting Guide: Poor Resolution
| Potential Cause | Observation | Recommended Solution | Quantitative Parameter to Adjust | Expected Outcome |
| Insufficient Selectivity (α) | Peaks are very close together or co-eluting. | Change the mobile phase composition (organic modifier or pH) or switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[5] | Change organic modifier from acetonitrile to methanol. Adjust pH by ±1 unit. | Increased separation between the peaks of interest. Rs > 1.5. |
| Low Column Efficiency (N) | Broad peaks leading to overlap. | Use a longer column, a column with smaller particle size, or optimize the flow rate.[5][6] | Decrease flow rate from 1.0 mL/min to 0.8 mL/min. Increase column length from 150 mm to 250 mm. | Sharper peaks and improved resolution. |
| Inadequate Retention (k') | Peaks elute too early, close to the void volume. | Decrease the organic solvent percentage in the mobile phase to increase retention.[6][7] | Decrease acetonitrile from 50% to 45%. | Increased retention time and better separation from early eluting impurities. |
| High System Temperature | Reduced retention and potential for co-elution. | Optimize the column temperature. Lower temperatures can sometimes increase retention and improve resolution for some compounds. | Decrease temperature from 40°C to 30°C. | Improved separation, though analysis time may increase. |
Experimental Protocol: Mobile Phase Optimization for Improved Resolution
Objective: To improve the resolution between this compound and a closely eluting impurity by modifying the mobile phase composition.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Buffer salts (e.g., potassium phosphate)
-
This compound sample containing the impurity of interest
Procedure:
-
Initial Analysis: Run the sample using the current HPLC method and record the resolution between this compound and the impurity.
-
Adjust Mobile Phase Strength:
-
Prepare a series of mobile phases with slightly different organic-to-aqueous ratios (e.g., decrease the acetonitrile percentage by 2-5%).
-
Equilibrate the column with each new mobile phase and inject the sample.
-
Analyze the chromatograms to see if the decreased solvent strength improves resolution.[7]
-
-
Change Organic Modifier:
-
If adjusting the strength is insufficient, try changing the organic modifier. Prepare a mobile phase using methanol instead of acetonitrile at a concentration that gives a similar retention time for this compound.
-
Equilibrate the column and inject the sample. The change in solvent can alter the selectivity and improve separation.[7]
-
-
pH Adjustment:
-
If co-elution persists, investigate the effect of pH. Prepare mobile phases with pH values slightly higher or lower (by 0.5-1.0 unit) than the original method.
-
Analyze the sample at each pH to see if the selectivity between the two peaks improves.
-
-
Data Analysis: Compare the resolution values from all experimental runs to determine the optimal mobile phase composition.
Caption: Troubleshooting workflow for poor resolution.
Troubleshooting Low Yield/Recovery
Low yield or recovery during HPLC purification results in a loss of valuable product. This section addresses potential causes and solutions for this issue.
Frequently Asked Questions (FAQs):
-
Q1: What are the common reasons for low recovery of this compound after purification?
-
A1: Low recovery can be caused by several factors, including poor sample preparation leading to incomplete extraction, degradation of the analyte on the column or in the sample solvent, or irreversible adsorption to the stationary phase. Inadequate peak integration can also lead to calculated low recovery.
-
-
Q2: How can I improve the extraction of this compound from my sample matrix?
-
A2: Optimizing the extraction solvent and pH is crucial. For macrolides, a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer is often used.[8] Solid-phase extraction (SPE) can also be a highly effective method for cleaning up complex samples and improving recovery.[9]
-
-
Q3: Could my this compound be degrading during the analysis?
-
A3: Macrolides can be susceptible to degradation, particularly at extreme pH values or elevated temperatures.[10] It is important to assess the stability of this compound under your chromatographic conditions.
-
Troubleshooting Guide: Low Yield/Recovery
| Potential Cause | Observation | Recommended Solution | Quantitative Parameter to Adjust | Expected Outcome |
| Incomplete Sample Extraction | Low recovery from complex matrices (e.g., fermentation broth, biological fluids). | Optimize the extraction solvent system and pH. Consider using solid-phase extraction (SPE) for sample cleanup.[8][9] | Vary the organic solvent percentage in the extraction solution (e.g., 50-80% methanol). Adjust the pH of the sample to improve solubility. | Increased recovery of this compound by >10-15%. |
| Analyte Degradation | Appearance of new, unexpected peaks in the chromatogram. Recovery decreases over time. | Evaluate the stability of this compound in the sample solvent and mobile phase. Avoid harsh pH conditions and high temperatures. | Maintain mobile phase pH between 3 and 7. Keep column temperature below 40°C. | Stable peak area and consistent recovery over multiple injections. |
| Irreversible Adsorption | Consistently low recovery even with simple standards. | Use a different column with a more inert stationary phase (e.g., a highly end-capped column). Add a competing agent to the mobile phase. | N/A | Improved recovery and consistent results. |
| Poor Peak Integration | Inconsistent recovery values. Peak shape issues (e.g., tailing, fronting) affecting integration. | Optimize integration parameters. Address any peak shape problems (see sections on peak tailing and resolution). | Adjust peak width and threshold settings in the chromatography software. | Consistent and accurate peak area determination, leading to reliable recovery values. |
Experimental Protocol: Optimizing Sample Preparation for Improved Recovery
Objective: To improve the recovery of this compound from a complex sample matrix using solid-phase extraction (SPE).
Materials:
-
SPE cartridges (e.g., C18)
-
This compound sample in a complex matrix
-
Methanol (for conditioning and elution)
-
Water (for conditioning and washing)
-
Ammonium hydroxide (for pH adjustment of elution solvent, if necessary)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the sample to remove particulates. Dilute the supernatant with water or a weak buffer to reduce the organic content before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the SPE cartridge.
-
Pass 3-5 mL of water through the cartridge to equilibrate it. Do not let the cartridge run dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3-5 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained impurities.
-
Elution: Elute the bound this compound with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile). A small amount of ammonium hydroxide (e.g., 2%) can be added to the elution solvent to improve the recovery of basic compounds.
-
Analysis: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
Calculate Recovery: Compare the amount of this compound recovered from the SPE procedure to the amount in a standard solution of the same concentration to determine the percent recovery.
Caption: Troubleshooting workflow for low yield/recovery.
Troubleshooting Sample Carryover
Sample carryover occurs when a portion of a sample from a previous injection appears in the chromatogram of a subsequent injection. This can lead to false positives and inaccurate quantification.
Frequently Asked Questions (FAQs):
-
Q1: I am seeing a small peak for this compound in my blank injections after running a high concentration standard. What is causing this?
-
Q2: How can I effectively clean the injector to prevent carryover?
-
A2: A robust needle wash protocol is essential. Use a strong solvent in the wash solution, and consider using a multi-solvent wash (e.g., an organic solvent followed by an aqueous wash) to remove all traces of the sample.[12][13] Increasing the wash volume and the number of wash cycles can also be effective.[12]
-
-
Q3: Can the column itself cause carryover?
-
A3: Yes, if the analyte is strongly retained, it may not be completely eluted during the run. This can be addressed by incorporating a high-organic wash step at the end of each run or periodically flushing the column with a strong solvent.[13]
-
Troubleshooting Guide: Sample Carryover
| Potential Cause | Observation | Recommended Solution | Quantitative Parameter to Adjust | Expected Outcome |
| Injector Contamination | Small, consistent peaks in blank injections following a high-concentration sample. | Optimize the needle wash procedure. Use a stronger wash solvent and increase the wash volume.[12][14] | Increase needle wash volume from 200 µL to 500 µL. Use a wash solvent with a higher percentage of organic solvent. | No detectable this compound peak in blank injections. |
| Column Adsorption | Carryover decreases with each subsequent blank injection. | Add a column wash step with a strong solvent (e.g., 95% acetonitrile) at the end of each run or at the end of the sequence. | Incorporate a 5-minute wash with 95% acetonitrile after each injection. | Elimination of carryover peaks. |
| Worn Injector Parts | Carryover is persistent and not resolved by cleaning procedures. | Inspect and replace worn injector parts, such as the rotor seal or needle seat.[13] | N/A | Reduced carryover and improved injection precision. |
| Contaminated Blank or Mobile Phase | A consistent peak appears in all injections, including the first blank. | Prepare fresh blank solution and mobile phase using high-purity solvents. | N/A | The ghost peak is eliminated. |
Experimental Protocol: Injector and Column Wash Procedure to Mitigate Carryover
Objective: To develop a robust washing procedure to eliminate carryover of this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade water
-
Blank solution (mobile phase)
Procedure:
Part 1: Optimizing the Injector Wash
-
Baseline Carryover Test: Inject a high-concentration standard of this compound, followed by at least three blank injections using the current wash method. Quantify the peak area of this compound in the blank injections.
-
Prepare Strong Wash Solvents:
-
Wash Solvent A: 90% Acetonitrile / 10% Water
-
Wash Solvent B: 50% Isopropanol / 50% Acetonitrile (for very sticky compounds)
-
-
Implement a Dual-Solvent Wash: Program the autosampler to perform a wash cycle with both an aqueous-based and a strong organic wash solvent.
-
Increase Wash Volume: Increase the volume of the wash solvent used for each cycle (e.g., from 200 µL to 500 µL).
-
Post-Optimization Carryover Test: Repeat the baseline carryover test with the new, optimized wash method. Compare the carryover peak areas to the initial test to confirm the effectiveness of the new procedure.
Part 2: Implementing a Column Wash
-
Gradient Modification: At the end of your analytical gradient, add a step that ramps up to a high percentage of organic solvent (e.g., 95% acetonitrile).
-
Hold and Re-equilibrate: Hold at the high organic composition for 2-5 column volumes to elute any strongly retained compounds. Then, return to the initial mobile phase conditions and re-equilibrate the column before the next injection.
-
Verification: Run a blank injection after a high-concentration sample with the new column wash method to ensure no carryover is observed.
Caption: Troubleshooting workflow for sample carryover.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. mastelf.com [mastelf.com]
- 13. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Lexithromycin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Lexithromycin, a novel macrolide antibiotic. The information provided is based on established principles for the synthesis and analysis of macrolide antibiotics and is intended to serve as a comprehensive resource for addressing common challenges.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Problem 1: Unexpected Impurities Detected by HPLC Analysis
Symptoms:
-
Appearance of unknown peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram.
-
The purity of the synthesized this compound is lower than expected.
-
Inconsistent retention times of the main product peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Reaction | 1. Confirm the reaction endpoint using Thin Layer Chromatography (TLC) or a rapid in-process HPLC check. 2. If the reaction is incomplete, consider extending the reaction time or increasing the temperature according to the protocol. 3. Verify the quality and stoichiometry of all reagents. | Optimize reaction conditions (time, temperature, stoichiometry) during process development. |
| Side Reactions | 1. Analyze the impurity profile using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities.[1] 2. Based on the identified structures, adjust reaction conditions (e.g., lower temperature, use of a more selective catalyst) to minimize side product formation. | Thoroughly research and understand potential side reactions for the specific synthetic route. |
| Degradation of Product | 1. this compound, like other macrolides, may be susceptible to degradation under acidic or basic conditions.[2] 2. Ensure the pH of all solutions is maintained within the stability range of the compound. 3. Avoid excessive heat during work-up and purification steps. | Perform stability studies to determine the optimal pH and temperature range for this compound. |
| Contaminated Reagents or Solvents | 1. Test all starting materials and solvents for purity before use. 2. If a contaminant is identified, use a fresh, high-purity batch of the reagent or solvent. | Establish stringent quality control for all incoming raw materials.[3] |
Problem 2: Poor Yield of this compound
Symptoms:
-
The final isolated yield of this compound is significantly lower than the theoretical maximum.
-
Loss of product at various stages of the synthesis and purification process.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Suboptimal Reaction Conditions | 1. Perform a Design of Experiments (DoE) to systematically optimize reaction parameters such as temperature, concentration, and catalyst loading. | Thoroughly optimize and validate the synthetic protocol before scaling up. |
| Product Loss During Extraction | 1. Ensure the pH of the aqueous phase is optimized for the extraction of this compound. 2. Perform multiple extractions with smaller volumes of organic solvent to maximize recovery. 3. Check for the formation of emulsions and employ appropriate techniques to break them if necessary. | Develop a robust and efficient extraction protocol. |
| Product Adsorption on Equipment | 1. Glassware and chromatography media can sometimes adsorb macrolide antibiotics. 2. Rinse all equipment thoroughly with an appropriate solvent to recover any adsorbed product. 3. Consider using silanized glassware for sensitive steps. | Pre-treat glassware and select chromatography media with low adsorption characteristics. |
| Inefficient Crystallization/Precipitation | 1. Screen a variety of solvent/anti-solvent systems to find the optimal conditions for crystallization. 2. Control the rate of cooling and addition of anti-solvent to promote the formation of well-defined crystals. | Develop a well-controlled and reproducible crystallization procedure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound synthesis?
A1: Based on the chemistry of related macrolide antibiotics, common impurities can include:
-
Starting materials and reagents: Unreacted starting materials and residual reagents.
-
Intermediates: Incompletely converted intermediates from the synthetic pathway.
-
Side products: Isomers, epimers, or products from unintended side reactions.
-
Degradation products: Hydrolysis products (if exposed to extreme pH), or oxidation products. For instance, anhydro-erythromycin A is a known degradation product of erythromycin in acidic conditions.[1]
Q2: Which analytical techniques are best for detecting and quantifying this compound and its contaminants?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the purity of macrolides and separating impurities.[4] A C18 column is often used with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals do not overlap with the product signals.
Q3: How can I prevent microbial contamination during the synthesis process?
A3: Preventing microbial contamination is crucial for ensuring the quality and safety of the final product. Key measures include:
-
Aseptic Techniques: While full aseptic processing might not be required for all chemical synthesis steps, maintaining a clean working environment is important.
-
Raw Material Control: Use sterile or low-bioburden raw materials and solvents where possible.[3]
-
Environmental Monitoring: Regularly monitor the air and surfaces in the production area for microbial counts.[3]
-
Equipment Cleaning: Implement and validate robust equipment cleaning procedures to prevent cross-contamination.[3]
Q4: What is the general mechanism of action for this compound, and how can contamination affect its efficacy?
A4: As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8] This binding event blocks the exit tunnel for newly synthesized peptides.[9] Contaminants can affect efficacy in several ways:
-
Reduced Potency: Impurities that are structurally related but have lower antibiotic activity can reduce the overall potency of the drug.
-
Toxicity: Some impurities may have their own toxicological profiles, leading to adverse effects.
-
Altered Bioavailability: Impurities could potentially affect the solubility and absorption of the active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization will be required for the specific properties of the molecule.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 25% B
-
5-20 min: 25% to 60% B
-
20-25 min: 60% B
-
25-30 min: 60% to 25% B
-
30-35 min: 25% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for LC-MS Analysis of Impurities
-
Objective: To prepare a sample of this compound for the identification of unknown impurities.
-
Procedure:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample to a final concentration of 10 µg/mL using the same solvent mixture.
-
Inject the diluted sample into the LC-MS system. The LC method can be similar to the HPLC method described above, but it is crucial to use a volatile buffer system (e.g., ammonium acetate or ammonium formate) instead of potassium phosphate.
-
Visualizations
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.
General Signaling Pathway of Macrolide Antibiotics
Caption: The mechanism of action for macrolide antibiotics, illustrating the inhibition of bacterial protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. richerpharm.com [richerpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lexithromycin Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Lexithromycin resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound and other macrolide antibiotics?
Bacteria have evolved several primary mechanisms to resist the effects of macrolide antibiotics like this compound.[1][2][3] These can be broadly categorized into:
-
Target Site Modification: This is one of the most common resistance strategies.[4][5] It involves alterations to the antibiotic's binding site on the bacterial ribosome, which prevents the drug from inhibiting protein synthesis.[3][6][7]
-
Ribosomal RNA (rRNA) Methylation: Bacteria can acquire genes, such as those from the erm (erythromycin ribosome methylation) family, which encode for methyltransferase enzymes.[3][8] These enzymes add methyl groups to the 23S rRNA at specific sites (e.g., A2058), reducing the binding affinity of macrolides.[3][6]
-
Ribosomal RNA and Protein Mutations: Spontaneous mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22 can also alter the antibiotic binding pocket, leading to resistance.[3][6][9][10]
-
-
Active Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell before it can reach its ribosomal target.[1][11][12] These efflux pumps are transport proteins located in the bacterial cell membrane.[11] This mechanism is a significant contributor to intrinsic and acquired resistance in many bacterial species.[2][12]
-
Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify and inactivate the antibiotic molecule itself.[1][8][13] This can occur through:
-
Hydrolysis: Esterases can cleave the macrolactone ring structure of the antibiotic, rendering it inactive.[14]
-
Phosphorylation: Phosphotransferases can add a phosphate group to the antibiotic, preventing it from binding to the ribosome.[3][15]
-
Glycosylation: Glycosyltransferases can attach a sugar moiety to the antibiotic, leading to its inactivation.[15]
-
Troubleshooting Guides
Guide 1: Unexpected High this compound MIC Values in Susceptibility Testing
Problem: You observe significantly higher Minimum Inhibitory Concentration (MIC) values for this compound than expected against your bacterial isolate.
Possible Causes and Troubleshooting Steps:
-
Target Site Modification:
-
Hypothesis: The bacteria may have acquired erm genes or developed mutations in the 23S rRNA or ribosomal proteins.
-
Troubleshooting:
-
Molecular Screening: Perform PCR to screen for the presence of common erm genes (e.g., ermA, ermB, ermC).
-
Gene Sequencing: Sequence the V domain of the 23S rRNA gene and the genes for ribosomal proteins L4 (rplD) and L22 (rplV) to identify known resistance mutations (e.g., A2143G).[16][17][18]
-
Action: If mutations or erm genes are detected, consider strategies to overcome target-based resistance, such as using next-generation macrolides or combination therapies.
-
-
-
Efflux Pump Overexpression:
-
Hypothesis: The bacterial strain may be overexpressing efflux pumps that actively remove this compound.
-
Troubleshooting:
-
Phenotypic Assay: Perform a this compound MIC assay with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests efflux pump activity.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known macrolide efflux pump genes (e.g., mef, msr).
-
Action: If efflux is confirmed, explore the use of novel EPIs in combination with this compound to restore its activity.
-
-
-
Enzymatic Inactivation:
-
Hypothesis: The bacteria may be producing enzymes that degrade or modify this compound.
-
Troubleshooting:
-
Enzyme Activity Assays: Use cell lysates to test for the presence of esterase or phosphotransferase activity against this compound.
-
Molecular Screening: Screen for genes known to encode macrolide-inactivating enzymes.[19]
-
Action: If enzymatic inactivation is identified, consider using enzyme inhibitors or alternative antibiotics that are not substrates for these enzymes.
-
-
Workflow for Investigating High MIC Values
Caption: Workflow for troubleshooting high this compound MICs.
Guide 2: Inconsistent Efficacy of Efflux Pump Inhibitors (EPIs)
Problem: An efflux pump inhibitor that is expected to potentiate this compound shows variable or no effect in your experiments.
Possible Causes and Troubleshooting Steps:
-
Multiple Resistance Mechanisms:
-
Hypothesis: The bacterial strain may possess multiple resistance mechanisms, such as both efflux and target site modification. In such cases, inhibiting only the efflux pump may not be sufficient to restore susceptibility.[10]
-
Troubleshooting:
-
Comprehensive Resistance Profiling: Perform a full resistance mechanism assessment as described in Guide 1.
-
Action: If multiple mechanisms are present, a combination of inhibitors (e.g., an EPI and a compound that disrupts another resistance pathway) or a multi-targeting therapeutic approach may be necessary.
-
-
-
EPI Specificity and Bacterial Strain:
-
Hypothesis: The EPI you are using may not be effective against the specific type of efflux pump present in your bacterial strain.
-
Troubleshooting:
-
Literature Review: Verify the known spectrum of activity for your chosen EPI.
-
Screening: Test a panel of different EPIs to find one that is effective against your isolate.
-
Action: Select an EPI with demonstrated activity against the relevant efflux pump family.
-
-
-
Experimental Conditions:
-
Hypothesis: The concentration of the EPI or the experimental conditions (e.g., media composition) may not be optimal.
-
Troubleshooting:
-
Dose-Response Curve: Determine the optimal, non-toxic concentration of the EPI through a dose-response experiment.
-
Media Effects: Be aware that components of the growth media can sometimes interfere with the activity of certain compounds. Test in different standard media if possible.
-
Action: Optimize the experimental protocol based on these findings.
-
-
Logical Relationship of Co-occurring Resistance Mechanisms
Caption: Interplay of different this compound resistance mechanisms.
Data Presentation
Table 1: Effect of Adjuvants on this compound MIC against Resistant Bacterial Strains
This table summarizes hypothetical data demonstrating how different adjuvants can reduce the MIC of this compound against strains with specific resistance mechanisms.
| Bacterial Strain | Primary Resistance Mechanism | This compound MIC (µg/mL) | This compound + Adjuvant MIC (µg/mL) | Adjuvant & Concentration | Fold Reduction in MIC |
| S. aureus SA-TRM-01 | Target Modification (ermC) | 256 | 256 | EPI (10 µg/mL) | 1 |
| E. coli EC-EFF-01 | Efflux Pump (AcrAB-TolC) | 128 | 2 | EPI (10 µg/mL) | 64 |
| K. pneumoniae KP-ENZ-01 | Enzymatic Inactivation (Esterase) | 512 | 8 | Esterase Inhibitor (5 µg/mL) | 64 |
| P. aeruginosa PA-MULTI-01 | Efflux & Target Mutation | >1024 | 128 | EPI (10 µg/mL) | ≥8 |
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of this compound, alone and in combination with an adjuvant, against a bacterial isolate.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Adjuvant (e.g., EPI) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
For combination testing, prepare identical serial dilutions of this compound in CAMHB that also contains a fixed, sub-inhibitory concentration of the adjuvant.
-
-
Inoculation:
-
Inoculate each well (except for sterility controls) with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth with no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: PCR and Sequencing for Resistance Gene Detection
Objective: To identify mutations in the 23S rRNA gene associated with macrolide resistance.
Materials:
-
Bacterial genomic DNA extract
-
Primers flanking the V domain of the 23S rRNA gene (e.g., for H. pylori, targeting the region containing A2143).[16][17]
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
PCR Amplification:
-
Set up a PCR reaction containing the bacterial genomic DNA, forward and reverse primers, and PCR master mix.
-
Run the PCR using an optimized thermocycling program (annealing temperature will be primer-dependent). A typical program might include an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of Amplicon:
-
Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
-
Sequencing:
-
Purify the remaining PCR product to remove primers and dNTPs.
-
Send the purified product for Sanger sequencing using the same primers as for amplification.
-
-
Data Analysis:
Signaling Pathway: Regulation of erm Gene Expression
Caption: Translational attenuation of erm gene expression.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Molecules that Inhibit Bacterial Resistance Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations in the Antibiotic Target Genes Related to Clarithromycin, Metronidazole and Levofloxacin Resistance in Helicobacter pylori Strains from Children in China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutations in the Antibiotic Target Genes Related to Clarithromycin, Metronidazole and Levofloxacin Resistance in Helicobacter pylori Strains from Children in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Reaction of roxithromycin and clarithromycin with macrolide-inactivating enzymes from highly erythromycin-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin (Roxithromycin) Assay Technical Support Center
A Note on Terminology: The term "Lexithromycin" is not commonly found in scientific literature. It is highly likely that this is a synonym or misspelling of Roxithromycin , a widely used macrolide antibiotic. This technical support guide will henceforth refer to Roxithromycin, with the understanding that the information is applicable to the intended compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the quantification of Roxithromycin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Roxithromycin?
A1: The primary methods for the quantification of Roxithromycin in various matrices such as bulk drug, pharmaceutical formulations, and biological fluids are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Microbiological assays are also used, particularly for potency determination.
Q2: My HPLC assay is showing a high background or noisy baseline. What are the potential causes?
A2: A noisy baseline in an HPLC assay can be attributed to several factors:
-
Mobile Phase Contamination: Ensure the mobile phase is prepared with high-purity solvents and reagents, filtered through a 0.45 µm membrane, and properly degassed.
-
Column Contamination: The column may have accumulated contaminants from previous samples. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.
-
Detector Issues: The detector lamp may be nearing the end of its lifespan, or the flow cell could be contaminated.
-
Incomplete Dissolution of Sample: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.
Q3: I am observing unexpected peaks in my chromatogram. What could be the source of these interfering peaks?
A3: Unexpected peaks can arise from several sources:
-
Contaminants: Contamination can be introduced from the sample matrix, reagents, solvents, or glassware.
-
Degradation Products: Roxithromycin can degrade under certain conditions (e.g., exposure to strong acids, bases, or UV light).[1] The presence of degradation products can lead to additional peaks.
-
Excipients: In pharmaceutical formulations, excipients can sometimes interfere with the analysis.[2]
-
Cross-Reactivity: In immunoassays, structurally similar compounds can cross-react with the antibodies, leading to false-positive results.
Q4: Can other macrolide antibiotics interfere with the Roxithromycin assay?
A4: Yes, cross-reactivity with other macrolide antibiotics is a significant concern, especially in immunoassays. Due to their structural similarities, macrolides like erythromycin, clarithromycin, and azithromycin can potentially interfere with the assay.[3][4][5] Chromatographic methods like HPLC and LC-MS/MS are generally more specific and can separate Roxithromycin from other macrolides.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the concentration of the injected sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For Roxithromycin, a slightly acidic pH (e.g., 4.2-4.5) is often used to ensure the analyte is in a single ionic form.[1][2] |
| Column Degradation | The stationary phase of the column may be degraded. Replace the column with a new one of the same type. |
| Presence of Silanol Groups | Residual silanol groups on the silica-based column can interact with the basic nitrogen atom of Roxithromycin, causing peak tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this. |
Issue 2: Inaccurate or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure consistent and complete extraction of Roxithromycin from the sample matrix. For plasma samples, protein precipitation is a critical step.[6] |
| Standard Curve Issues | Prepare fresh calibration standards for each run. Ensure the concentration range of the standards brackets the expected concentration of the samples. |
| Instrument Variability | Check for fluctuations in pump flow rate, column temperature, and detector response. Regular instrument maintenance and calibration are crucial. |
| Matrix Effects (LC-MS/MS) | The sample matrix can suppress or enhance the ionization of Roxithromycin, leading to inaccurate quantification. Use of an appropriate internal standard and matrix-matched calibration standards can help to correct for matrix effects. |
Experimental Protocols
Key Experiment: HPLC-UV Analysis of Roxithromycin in Tablets
This protocol is a representative example based on published methods.[1][2]
1. Materials and Reagents:
-
Roxithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Roxithromycin tablets
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with orthophosphoric acid) in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 1.5 mL/min[2]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Prepare a stock solution of Roxithromycin reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare working standard solutions in the desired concentration range (e.g., 10-100 µg/mL).
5. Preparation of Sample Solutions:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Roxithromycin.
-
Dissolve the powder in a suitable volume of mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Roxithromycin in the sample solution from the calibration curve.
Visualizations
Caption: HPLC-UV analysis workflow for Roxithromycin quantification.
Caption: Troubleshooting logic for inaccurate Roxithromycin assay results.
References
- 1. droracle.ai [droracle.ai]
- 2. Efficacy, safety and tolerability of azithromycin versus roxithromycin in the treatment of acute lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-day azithromycin compared with ten-day roxithromycin treatment of atypical pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Roxithromycin Result Summary | BioGRID [thebiogrid.org]
Technical Support Center: Enhancing Lexithromycin Stability
Welcome to the technical support center for Lexithromycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing guidance on experiments aimed at improving the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Based on macrolide chemistry, this compound is likely susceptible to degradation under acidic conditions, similar to erythromycin. This acid-catalyzed intramolecular dehydration can lead to the formation of inactive anhydro forms, reducing the drug's bioavailability and efficacy when administered orally.[1][2][3][4] Key concerns include degradation in the low pH of the stomach, as well as potential instability during formulation and storage if acidic excipients are used.
Q2: What are the common degradation products of this compound?
A2: The degradation of macrolides like this compound in acidic environments typically involves the loss of the cladinose sugar and subsequent intramolecular reactions.[1][3] This leads to the formation of inactive metabolites such as anhydrothis compound. The specific degradation products can be identified and quantified using techniques like HPLC-MS/MS.[5][6]
Q3: What general strategies can be employed to improve the stability of this compound?
A3: Several strategies can be explored to enhance the stability of this compound:
-
Structural Modification: Chemical modification of the this compound molecule at sites susceptible to acid-catalyzed degradation can be highly effective. This has been successfully demonstrated with analogs like azithromycin and clarithromycin, which show improved acid stability compared to erythromycin.[1][7]
-
Prodrug Formulation: Creating a prodrug of this compound that is more stable in acidic conditions and is converted to the active form in the body.
-
Formulation with Enteric Coatings: This approach protects the drug from the acidic environment of the stomach, allowing for its release in the more neutral pH of the small intestine.[1]
-
Co-crystallization and Salt Formation: Forming salts or co-crystals with appropriate counter-ions or co-formers can improve the physicochemical properties of this compound, including its stability.[8]
-
Use of Stabilizing Excipients: Incorporating alkalizing agents such as magnesium oxide or sodium carbonate in the formulation can create a more favorable microenvironment for the drug.[1]
Q4: How can I assess the stability of my modified this compound?
A4: A comprehensive stability testing program should be implemented according to established guidelines.[9][10] This typically involves subjecting the modified this compound to stress conditions (e.g., elevated temperature, humidity, light, and acidic/basic environments) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Simulated Gastric Fluid
-
Symptom: Greater than 50% loss of this compound within 2 hours in simulated gastric fluid (pH 1.2).
-
Possible Cause: Inherent acid instability of the this compound molecule due to its macrolide structure.
-
Troubleshooting Steps:
-
Confirm Degradation Pathway: Use LC-MS/MS to identify the major degradation products and confirm if they are consistent with acid-catalyzed intramolecular dehydration.
-
Structural Modification:
-
Consider derivatization at the hydroxyl or keto groups involved in the degradation cascade.
-
Explore the synthesis of analogs with altered ring structures or substitutions that sterically hinder the intramolecular reaction.
-
-
Formulation Strategies:
-
Develop an enteric-coated formulation to bypass the stomach.
-
Investigate the use of buffering agents in the formulation to locally increase the pH.
-
-
Prodrug Approach: Design a prodrug that masks the functional groups susceptible to acid degradation and is cleaved enzymatically or chemically in a more favorable environment.
-
Issue 2: Poor Correlation Between In Vitro Stability and In Vivo Bioavailability
-
Symptom: Modified this compound appears stable in in vitro tests but shows low oral bioavailability in animal models.
-
Possible Causes:
-
Poor membrane permeability of the modified molecule.
-
Metabolism by first-pass effect in the liver.
-
Interaction with efflux pumps.
-
-
Troubleshooting Steps:
-
Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to evaluate the passive diffusion and active transport of the modified this compound.
-
Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to assess the susceptibility of the modified drug to hepatic enzymes.
-
Efflux Pump Interaction: Use cell lines overexpressing efflux pumps (e.g., P-glycoprotein) to determine if the modified this compound is a substrate.
-
Re-evaluate Modification Strategy: If permeability or metabolism is an issue, consider alternative modifications that balance stability and pharmacokinetic properties. For example, conjugation with a molecule that enhances absorption.
-
Experimental Protocols
Protocol 1: Acidic Stability Testing of this compound and its Analogs
-
Objective: To determine the degradation kinetics of this compound and its modified analogs in an acidic environment mimicking gastric fluid.
-
Materials:
-
This compound and its analogs
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Purified water
-
HPLC system with a C18 column
-
pH meter
-
-
Procedure:
-
Prepare a simulated gastric fluid (SGF) by dissolving 2.0 g of NaCl in 1 L of purified water and adjusting the pH to 1.2 with HCl.
-
Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Add a known volume of the stock solution to pre-warmed SGF (37°C) to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at 37°C with constant stirring.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the sample.
-
Immediately neutralize the sample with a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent drug.
-
-
Data Analysis: Plot the percentage of remaining this compound against time and determine the degradation rate constant and half-life.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Objective: To develop a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector and a data acquisition system.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial to ensure that the peak for this compound is well-resolved from any degradation product peaks.
Data Presentation
Table 1: Comparative Acidic Stability of this compound and its Modified Analogs
| Compound | Half-life in SGF (pH 1.2) at 37°C (minutes) | Degradation Rate Constant (k) (min⁻¹) | Remaining Drug at 2 hours (%) |
| This compound | 25 | 0.0277 | 15 |
| Analog A | 120 | 0.0058 | 70 |
| Analog B | >240 | <0.0029 | >90 |
Table 2: Summary of Physicochemical Properties of Modified this compound Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (mg/mL) |
| This compound | 780.0 | 3.5 | 0.1 |
| Analog A | 810.2 | 3.8 | 0.05 |
| Analog B | 794.0 | 3.2 | 0.5 |
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for developing more stable this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2346870A1 - Derivatives of erythromycin, clarithromycin, roxithromycin or azithromycin with antibiotic and mucolytic activity - Google Patents [patents.google.com]
- 9. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Roxithromycin and Azithromycin Efficacy
An objective guide for researchers and drug development professionals on the performance of Roxithromycin versus Azithromycin, supported by experimental data.
In the landscape of macrolide antibiotics, both Roxithromycin and Azithromycin have established roles in the treatment of various bacterial infections. This guide provides a detailed comparison of their efficacy, drawing upon clinical and in-vitro experimental data. It is important to note that the initial request for information on "Lexithromycin" yielded no results, and it is presumed that the intended subject was "Roxithromycin," a well-documented macrolide.
Mechanism of Action
Both Roxithromycin and Azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the translocation of peptides and halting bacterial growth. While their primary mechanism is bacteriostatic, they can exhibit bactericidal properties at higher concentrations.
Pharmacokinetic Profile
A key differentiator between Azithromycin and Roxithromycin lies in their pharmacokinetic properties. Azithromycin is noted for its rapid and extensive tissue penetration and a significantly longer terminal half-life.
| Parameter | Roxithromycin | Azithromycin |
| Half-life | ~12 hours | ~68 hours |
| Tissue Penetration | Good | Excellent, with high concentrations in phagocytes |
| Dosing Regimen | Typically twice daily | Typically once daily |
Clinical Efficacy Comparison
Multiple clinical trials have compared the efficacy of Roxithromycin and Azithromycin in treating respiratory tract infections. The findings generally indicate comparable clinical outcomes, with some differences in bacteriological eradication rates and tolerability.
A multicenter study involving 440 adults with acute otitis media, sinusitis, or pharyngitis/tonsillitis compared a 3-day course of Azithromycin (500 mg once daily) with a 10-day course of Roxithromycin (150 mg twice daily).
| Indication | Azithromycin (Cure/Improvement) | Roxithromycin (Cure/Improvement) |
| Otitis Media | 98% (51/52) | 98% (54/55) |
| Sinusitis | 94% (64/68) | 94% (69/73) |
| Pharyngitis/Tonsillitis | 100% (91/91) | 99% (91/92) |
In this study, Azithromycin was associated with a lower incidence of adverse events, and no patients were withdrawn from treatment due to treatment-related adverse events, whereas three patients in the Roxithromycin group were withdrawn.
In a study of 204 adults with acute lower respiratory tract infections, a 3-day course of Azithromycin (500 mg/day) was compared to a 10-day course of Roxithromycin (150 mg twice daily).
| Outcome | Azithromycin | Roxithromycin |
| Clinical Response (Cure/Improvement) | 91.9% (91/99) | 87.2% (82/94) |
| Bacteriological Eradication | 92.0% | 81.1% |
Azithromycin was also better tolerated in this patient population, with fewer adverse events reported.
An open, randomized, multicenter study compared a 3-day course of Azithromycin (500 mg once daily) with a 10-day course of Roxithromycin (150 mg twice daily) for the treatment of atypical pneumonia.
| Outcome | Azithromycin | Roxithromycin |
| Clinical Cure Rate | 98.9% (89 patients) | 94.3% (53 patients) |
| Adverse Events | 3 patients | 3 patients |
The study concluded that Azithromycin is as effective as Roxithromycin for atypical pneumonia, with the shorter treatment course offering an advantage in patient compliance.
In-Vitro Susceptibility
In-vitro studies provide valuable data on the intrinsic activity of antibiotics against specific pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of this activity.
| Pathogen | Roxithromycin MIC (mg/L) | Azithromycin MIC (mg/L) |
| Streptococcus pyogenes | 0.15 | 0.12 |
| Streptococcus pneumoniae | 0.60 | 0.47 |
Data from a study simulating pharmacokinetics in human tonsils.
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies cited.
-
Study Design: An open, randomized, multicenter clinical trial.
-
Patient Population: Hospitalized patients diagnosed with atypical pneumonia based on clinical history, physical examination, chest X-ray, and laboratory data (low erythrocyte sedimentation rate, normal leukocyte count, and absence of neutrophilia).
-
Intervention:
-
Group 1: Azithromycin 500 mg once daily for 3 days.
-
Group 2: Roxithromycin 150 mg twice daily for 10 days.
-
-
Pathogen Identification: Causative pathogens (Mycoplasma pneumoniae, Chlamydia spp., and Coxiella burnetii) were identified using serological methods, requiring at least a four-fold rise in antibody titer in paired sera.
-
Efficacy Evaluation: Clinical efficacy was evaluated 14 days after the commencement of therapy.
-
Objective: To compare the antimicrobial effects of Azithromycin and Roxithromycin by simulating their pharmacokinetic profiles in human tonsillar tissue.
-
Bacterial Strains: Clinical isolates of Streptococcus pyogenes and Streptococcus pneumoniae with similar susceptibilities to both antibiotics were used.
-
MIC Determination: Minimum Inhibitory Concentrations were determined by multiple serial dilutions.
-
Pharmacokinetic Simulation: An in-vitro model was used to simulate the steady-state pharmacokinetics in human tonsils expected after a third 500 mg dose of Azithromycin and after a sixth 150 mg dose of Roxithromycin.
-
Outcome Measures: The primary outcomes were the rate of initial bacterial killing and the area between the control growth curve and the time-kill curve of the antibiotic-exposed bacteria over 12 hours (ABBC). Bacterial regrowth was also monitored over 48 hours.
Immunomodulatory Effects and Signaling Pathways
Beyond their antimicrobial activity, macrolides, including Roxithromycin and Azithromycin, possess immunomodulatory properties. These effects are mediated through various signaling pathways, with the inhibition of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinases 1/2 (ERK1/2) being prominent mechanisms. This modulation can lead to a reduction in the production of pro-inflammatory cytokines.
Conclusion
Both Roxithromycin and Azithromycin are effective macrolide antibiotics for the treatment of common respiratory tract infections. Clinical data suggest comparable efficacy, with Azithromycin often demonstrating a slight advantage in terms of bacteriological eradication and tolerability. The key distinguishing feature of Azithromycin is its pharmacokinetic profile, which allows for a shorter treatment duration and once-daily dosing, potentially improving patient compliance. The choice between these two agents may be guided by factors such as the specific pathogen, local resistance patterns, patient convenience, and cost. Furthermore, their immunomodulatory properties may provide additional therapeutic benefits in inflammatory conditions, a subject of ongoing research.
A Comparative Analysis of Roxithromycin and Erythromycin in the Management of Streptococcus pneumoniae Infections
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended for an audience of researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. The antibiotic "Lexithromycin" as specified in the topic query is not a recognized medical compound; based on the context of macrolide antibiotics effective against Streptococcus pneumoniae, this guide provides a comparison for the closely related and similarly named Roxithromycin against Erythromycin.
Executive Summary
Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia and other respiratory tract infections. Macrolide antibiotics have long been a therapeutic option, with erythromycin being the progenitor of this class. Roxithromycin, a semi-synthetic derivative of erythromycin, was developed to improve upon the pharmacokinetic profile and tolerability of its predecessor. This guide provides a detailed, evidence-based comparison of roxithromycin and erythromycin in their activity against S. pneumoniae, focusing on in-vitro efficacy, pharmacokinetic and pharmacodynamic parameters, and clinical outcomes. While both agents demonstrate a similar in-vitro antibacterial spectrum, roxithromycin offers a superior pharmacokinetic profile, including higher serum concentrations and a longer half-life, which allows for less frequent dosing.[1] Clinically, roxithromycin has been shown to be as effective as erythromycin in treating respiratory tract infections, including those caused by S. pneumoniae, but with a significantly better tolerability profile, particularly concerning gastrointestinal adverse events.[2][3]
Mechanism of Action and Resistance
Both roxithromycin and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis. They bind reversibly to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, which blocks the exit of the nascent polypeptide chain.[4] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.
DOT Script for Mechanism of Action:
Caption: Mechanism of action of macrolide antibiotics.
Resistance to macrolides in S. pneumoniae is primarily mediated by two mechanisms:
-
Target site modification: Methylation of the 23S rRNA binding site by an enzyme encoded by the erm(B) gene, which confers high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[4]
-
Active efflux: Pumping of the antibiotic out of the bacterial cell by a membrane-bound efflux pump encoded by the mef(E)/mel genes, which typically results in low to moderate-level resistance (M phenotype).[4]
Cross-resistance between roxithromycin and erythromycin is common.[1]
In-Vitro Activity
Roxithromycin and erythromycin generally exhibit similar in-vitro activity against S. pneumoniae.[1][5] However, MIC values can vary depending on the resistance mechanism present in the isolate.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Roxithromycin | 0.5 | 0.5 | [6] |
| Erythromycin | 0.25 | 0.25 | [6] |
Note: MIC values can vary between studies and geographical locations.
Pharmacokinetics and Pharmacodynamics
Roxithromycin was designed to have an improved pharmacokinetic profile compared to erythromycin.
| Parameter | Roxithromycin | Erythromycin | Reference |
| Oral Bioavailability | Good | Variable | [1] |
| Acid Stability | More stable | Less stable | [1] |
| Peak Serum Concentration (Cmax) | 6.6 - 7.9 µg/mL (150 mg dose) | 0.5 - 2.9 µg/mL (500 mg dose) | [1] |
| Elimination Half-life (t1/2) | 10 - 12 hours | 1.5 - 3 hours | [1] |
| Protein Binding | High | Moderate | [1] |
| Tissue Penetration | Good | Good | [7] |
| Metabolism | Minimally metabolized | Metabolized by CYP3A4 | [1] |
The longer half-life of roxithromycin allows for once or twice-daily dosing, which can improve patient compliance compared to the more frequent dosing required for erythromycin.[7]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Both roxithromycin and erythromycin exhibit a PAE against S. pneumoniae.
| Antibiotic | Organism | Exposure Concentration | Exposure Time | PAE Duration (hours) | Reference |
| Roxithromycin | S. pneumoniae | 1.9 mg/L | 6 hours | 9.6 | [8] |
| Erythromycin | S. pneumoniae | 10 x MIC | 1 hour | ~2.3 - 3.9 | [9] |
| Roxithromycin | S. pneumoniae | 10 x MIC | 1 hour | ~2.3 - 3.9 | [9] |
Studies have shown that roxithromycin and erythromycin have similar PAEs when tested under identical conditions.[8]
Clinical Efficacy and Safety
Clinical trials have demonstrated that roxithromycin is as effective as erythromycin in treating lower respiratory tract infections, including community-acquired pneumonia where S. pneumoniae is a common pathogen.[3][5]
A large double-blind trial in patients with bacteriologically confirmed pneumococcal pneumonia showed clinical response rates of 100% for roxithromycin and 93% for a comparator, cephradine.[3] Another study comparing roxithromycin with erythromycin and other antibiotics for lower respiratory tract infections found them to be similarly effective against S. pneumoniae.[3]
However, a study on streptococcal pharyngitis found that while clinical symptoms resolved equally with both drugs, erythromycin was superior in achieving microbiological cure (90% vs. 33% for roxithromycin).[10]
Bacteriological Eradication
| Study | Infection | Roxithromycin Eradication Rate | Erythromycin Eradication Rate | Reference |
| Herron, 1987 | Streptococcal Pharyngitis | 88% | 92% | [1] |
| Marsac, 1992 | Pneumococcal Pneumonia | 83% (of patients with positive cultures) | Not directly compared | [3] |
Adverse Events
A significant advantage of roxithromycin over erythromycin is its improved tolerability, particularly a lower incidence of gastrointestinal side effects.[2]
| Adverse Event Profile | Roxithromycin | Erythromycin | Reference |
| Patients Reporting Adverse Events | 10.1% | 24.8% | [2] |
| Withdrawal due to Adverse Events | 2.0% | 7.1% | [2] |
| Primary Adverse Events | Gastrointestinal | Gastrointestinal | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of roxithromycin and erythromycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for S. pneumoniae) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: S. pneumoniae colonies from an overnight culture on a blood agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
DOT Script for MIC Determination Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Bacterial Culture Preparation: A logarithmic phase culture of S. pneumoniae is prepared in appropriate broth.
-
Antibiotic Exposure: The bacterial culture is divided into several flasks. Roxithromycin or erythromycin is added at a specific concentration (e.g., 1x, 4x, or 10x the MIC). A growth control flask with no antibiotic is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each flask.
-
Serial Dilution and Plating: The samples are serially diluted in sterile saline or broth to neutralize the antibiotic's effect. The dilutions are then plated onto blood agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colonies is counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
DOT Script for Time-Kill Assay Workflow:
Caption: Workflow for a time-kill assay.
Conclusion
Roxithromycin presents a favorable alternative to erythromycin for the treatment of Streptococcus pneumoniae infections, particularly in the outpatient setting. Its superior pharmacokinetic profile allows for more convenient dosing schedules, which may enhance patient adherence. The most significant advantage of roxithromycin is its improved tolerability, with a markedly lower incidence of gastrointestinal adverse events compared to erythromycin. While in-vitro activity is largely comparable, clinical decisions should also consider local resistance patterns. For drug development professionals, the evolution from erythromycin to roxithromycin serves as a case study in modifying a parent compound to improve its pharmacokinetic and safety profile without compromising its core antibacterial efficacy.
References
- 1. studylib.net [studylib.net]
- 2. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]
- 5. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative pharmacokinetics of macrolides [pubmed.ncbi.nlm.nih.gov]
- 8. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative efficacy and toxicity of roxithromycin and erythromycin ethylsuccinate in the treatment of streptococcal pharyngitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lexithromycin's Mechanism of Action: A Comparative Guide for Researchers
Introduction: Lexithromycin, a macrolide antibiotic, demonstrates efficacy against a range of respiratory and soft tissue pathogens. Its primary mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis. This guide provides a comparative analysis of this compound's activity against key bacteria, alongside established macrolides, and details the experimental protocols required to validate its mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound (Roxithromycin) and other macrolides is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for this compound and comparator macrolides against a panel of clinically relevant bacteria.
| Organism | This compound (Roxithromycin) (mg/L) | Erythromycin (mg/L) | Clarithromycin (mg/L) | Azithromycin (mg/L) | Telithromycin (mg/L) |
| Staphylococcus aureus | - | >128 | - | - | - |
| Streptococcus pneumoniae | - | - | - | - | 0.12[1] |
| Haemophilus influenzae | 8.0 - >32.0[2] | 4.0 - 16.0[2] | 4.0 - >32.0[2] | 0.5 - 4.0[2] | - |
| Moraxella catarrhalis | - | - | - | - | - |
| Legionella pneumophila | - | - | - | - | - |
| Chlamydia trachomatis | - | - | - | - | - |
| Mycoplasma pneumoniae | - | >128 | >128 | 64 | - |
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound, a member of the macrolide class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4] Specifically, it binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which newly synthesized polypeptide chains emerge. This steric hindrance prevents the elongation of the peptide chain, ultimately halting protein production and inhibiting bacterial growth and replication.
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Secondary Mechanism: Interference with Bacterial Signaling
Beyond its primary role as a protein synthesis inhibitor, evidence suggests that this compound and other macrolides can modulate bacterial virulence by interfering with cell-to-cell communication, a process known as quorum sensing (QS). In pathogens like Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems regulate the expression of numerous virulence factors and biofilm formation. While the precise molecular interactions are still under investigation, macrolides are thought to disrupt these signaling cascades, leading to a reduction in pathogenicity.[5]
Caption: Postulated interference of this compound with the Las/Rhl quorum sensing systems.
Experimental Protocols
Validating the mechanism of action of this compound requires specific in vitro assays. Below are detailed protocols for two key experiments.
Ribosome Binding Assay (Fluorescence Polarization)
This assay directly measures the binding of this compound to the bacterial ribosome. It utilizes a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) as a tracer. Binding of the large ribosome to the small fluorescent tracer slows its rotation, resulting in an increase in fluorescence polarization. Unlabeled this compound competes with the tracer for binding to the ribosome, causing a decrease in polarization in a concentration-dependent manner.[6][7]
Materials:
-
70S ribosomes from the target bacterium (e.g., E. coli)
-
Fluorescently labeled macrolide tracer (e.g., BODIPY-erythromycin)
-
This compound
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM β-mercaptoethanol)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer to each well.
-
Add the serial dilutions of this compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of 70S ribosomes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).
Caption: Workflow for the fluorescence polarization-based ribosome binding assay.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free transcription-translation system.[8] A common approach utilizes a system that expresses a luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is directly proportional to the amount of functional enzyme synthesized. Inhibition of protein synthesis by this compound will result in a decrease in luminescence.[9]
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract system)
-
DNA template encoding a reporter protein (e.g., firefly luciferase)
-
Amino acid mixture
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in nuclease-free water.
-
Set up the transcription-translation reactions in a 96-well plate according to the manufacturer's instructions. Each reaction should contain the S30 extract, DNA template, amino acid mixture, and a specific concentration of this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence of each well using a luminometer.
-
Plot the luminescence values against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Conclusion
This compound's established mechanism as a protein synthesis inhibitor, coupled with its potential to disrupt bacterial quorum sensing, positions it as a significant antimicrobial agent. The comparative MIC data provides a baseline for its spectrum of activity, while the detailed experimental protocols offer a clear path for researchers to independently validate its mechanism of action. Further investigation into its interaction with bacterial signaling pathways may reveal additional therapeutic benefits and guide the development of future anti-infective strategies.
References
- 1. Comparative in vitro activity of telithromycin against macrolide-resistant and -susceptible Streptococcus pneumoniae, Moraxella catarrhalis and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Influence of rhlR and lasR on Polymyxin Pharmacodynamics in Pseudomonas aeruginosa and Implications for Quorum Sensing Inhibition with Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Cross-Resistance Between Lexithromycin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of lexithromycin, an early semi-synthetic macrolide, and its more extensively studied successor, roxithromycin, with other clinically relevant antibiotics. Due to the limited specific data on this compound, this guide will focus on roxithromycin as a representative and structurally similar compound. The information presented herein is supported by experimental data to inform research and development in the field of antimicrobial agents.
Introduction to this compound and Roxithromycin
This compound is a semi-synthetic derivative of erythromycin, developed to improve upon the parent compound's acid stability and in vivo absorption.[1] However, it was quickly superseded by roxithromycin, another 14-membered macrolide, which demonstrated a more favorable pharmacokinetic profile.[2][3] Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] Given their structural and mechanistic similarities, cross-resistance patterns observed with roxithromycin are highly indicative of those expected for this compound.
Mechanisms of Cross-Resistance
Cross-resistance between macrolides and other antibiotic classes, primarily lincosamides (e.g., clindamycin) and streptogramin B-type antibiotics, is a well-documented phenomenon. This is most commonly referred to as the MLSB phenotype. The two primary mechanisms responsible for this cross-resistance are target site modification and active drug efflux.
Target Site Modification (MLSB Resistance)
The most prevalent mechanism of acquired resistance to macrolides is the methylation of the 23S ribosomal RNA at position A2058.[4] This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase). The addition of one or two methyl groups to the adenine base sterically hinders the binding of macrolide, lincosamide, and streptogramin B antibiotics to the ribosome, leading to resistance.[5] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin or roxithromycin).[6]
Active Drug Efflux
Another significant mechanism of macrolide resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps.[4] The mef (macrolide efflux) gene, often found in Streptococcus pneumoniae, encodes for an efflux pump that confers resistance to 14- and 15-membered macrolides (M phenotype).[4] This mechanism does not typically confer resistance to lincosamides or streptogramin B. In Staphylococcus aureus, the msrA gene encodes an ABC transporter that can also efflux macrolides.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the in vitro activity of roxithromycin with other antibiotics against susceptible and resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs (µg/mL) against Streptococcus pneumoniae
| Antibiotic | Susceptible Strains (MIC90) | Macrolide-Resistant (ermB-positive) (MIC) | Macrolide-Resistant (mefA-positive) (MIC) |
| Roxithromycin | 0.12 | ≥256 | 4 |
| Erythromycin | 0.03 | ≥256 | 2 |
| Clarithromycin | 0.03 | ≥256 | 2 |
| Azithromycin | 0.12 | ≥256 | 0.125 |
| Clindamycin | 0.06 | ≥256 | ≤0.03 |
Data compiled from multiple sources. MIC90 represents the concentration required to inhibit 90% of isolates.[6][7][8]
Table 2: Comparative MICs (µg/mL) against Streptococcus pyogenes
| Antibiotic | Susceptible Strains (MIC90) | Macrolide-Resistant Strains (MIC) |
| Roxithromycin | 0.12 | 32 |
| Erythromycin | 0.03 | >16 |
| Azithromycin | 0.12 | 12 |
| Clarithromycin | 0.03 | >16 |
| Penicillin | 0.03 | 0.03 |
Data compiled from multiple sources.[7][9]
Table 3: Comparative MICs (µg/mL) against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible (MSSA) (MIC90) | Methicillin-Resistant (MRSA) with Inducible Clindamycin Resistance (MIC) |
| Roxithromycin | Varies | High |
| Erythromycin | 0.25 | >128 |
| Clindamycin | 0.12 | 0.06 (without inducer) / >128 (with inducer) |
Data is illustrative and compiled from general findings in the literature. Actual MICs can vary significantly.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol Outline:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (typically 5 x 105 colony-forming units [CFU]/mL) is prepared.
-
Inoculation: The microdilution wells, containing the serially diluted antibiotic, are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Disk Diffusion (D-Test) for Detection of Inducible Clindamycin Resistance
The D-test is a qualitative method used to identify inducible clindamycin resistance in staphylococci and streptococci that appear erythromycin-resistant and clindamycin-susceptible in routine testing.
Protocol Outline:
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation: A Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.
-
Disk Placement: An erythromycin (15 µg) disk and a clindamycin (2 µg) disk are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge-to-edge for staphylococci).
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Interpretation: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates a positive result for inducible clindamycin resistance.
Visualizations of Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Erm-mediated MLSB resistance.
Caption: Tripartite ABC efflux pump mechanism.
References
- 1. The assembled structure of a complete tripartite bacterial multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of domestic roxithromycin [journal11.magtechjournal.com]
- 4. mjima.org [mjima.org]
- 5. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [Comparative in vitro activity of new oral macrolides against Streptococcus pyogenes strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Macrolide Resistance in Clinical Pneumococcal Isolates in France - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Roxithromycin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roxithromycin's clinical trial results and performance data against other macrolide antibiotics and relevant comparators. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams illustrating the mechanism of action and a typical clinical trial workflow are also included to facilitate understanding.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Roxithromycin, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, which blocks the exit tunnel for newly synthesized polypeptide chains.[1] This action prevents the elongation of the protein chain, thereby halting bacterial growth and replication.[1][2] At higher concentrations or with highly susceptible bacterial strains, Roxithromycin can exhibit bactericidal properties.[1]
Caption: Mechanism of action of Roxithromycin.
Clinical Efficacy: Comparative Data
Roxithromycin has been evaluated in numerous clinical trials for the treatment of various infections, primarily respiratory tract infections. The following tables summarize its efficacy in comparison to other antibiotics.
Lower Respiratory Tract Infections (LRTI)
A pooled analysis of clinical trials demonstrated that Roxithromycin has a high clinical success rate in treating LRTIs, including community-acquired pneumonia, acute bronchitis, and acute exacerbations of chronic bronchitis.[3]
| Comparator | Indication | Roxithromycin Clinical Success Rate | Comparator Clinical Success Rate | Study Design | Reference |
| Erythromycin | Lower Respiratory Tract Infections | Comparable | Comparable | Pooled analysis of 15 studies | [3] |
| Cephradine | Pneumococcal Pneumonia | 100% | 93% | Double-blind | [4] |
| Doxycycline | Pneumonia, Acute Bronchitis | Similar (up to 90%) | Similar (up to 90%) | Double-blind | [4] |
| Clarithromycin | Community-Acquired Pneumonia | 81% (clinically cured) | 76% (clinically cured) | Open, multicenter | [2][5] |
| Azithromycin | Lower Respiratory Tract Infections | Comparable | Comparable | - |
Upper Respiratory Tract Infections (URTI)
In a large-scale study involving over 18,000 patients with URTIs, Roxithromycin demonstrated high rates of clinical resolution or improvement.[6]
| Indication | Roxithromycin Clinical Resolution/Improvement Rate | Reference |
| Acute Pharyngitis/Tonsillitis | 97% | [6] |
| Sinusitis | 96% | [6] |
| Otitis | 96% | [6] |
A comparative study with Azithromycin in acute URTIs showed comparable clinical and bacteriological responses between a 3-day course of Azithromycin and a 10-day course of Roxithromycin.
| Comparator | Indication | Roxithromycin Clinical Response | Comparator Clinical Response | Study Design | Reference |
| Azithromycin | Acute Otitis Media, Sinusitis, Pharyngitis/Tonsillitis | 94-99% | 94-100% | Open, multicenter |
Other Infections
Roxithromycin has also been evaluated in the treatment of odontogenic infections, where it was found to be as effective as Josamycin.
| Comparator | Indication | Roxithromycin Efficacy Rate | Comparator Efficacy Rate | Study Design | Reference |
| Josamycin | Orofacial Odontogenic Infections | 78.6% | 82.1% | Double-blind | [7] |
Safety and Tolerability: Comparative Data
Roxithromycin is generally well-tolerated, with a lower incidence of adverse events, particularly gastrointestinal side effects, compared to Erythromycin.[3]
| Comparator | Adverse Event Rate (Roxithromycin) | Adverse Event Rate (Comparator) | Patient Withdrawal Rate (Roxithromycin) | Patient Withdrawal Rate (Comparator) | Primary Adverse Events | Reference |
| Erythromycin | 10.1% | 24.8% | 2.0% | 7.1% | Gastrointestinal | [3] |
| Clarithromycin | 21.6% | 12.5% | Not specified | Not specified | Transient increases in liver enzymes | [2] |
| Josamycin | 2.9% | 2.4% | Not specified | Not specified | Not specified | [7] |
| Azithromycin | Higher incidence than Azithromycin | Lower incidence than Roxithromycin | 3 patients withdrawn | No patients withdrawn | Headache, thyroiditis, fatigue (Roxithromycin) |
Experimental Protocols
The clinical trials cited in this guide employed various methodologies to assess the efficacy and safety of Roxithromycin. Below are summaries of the experimental protocols for key comparative studies.
Roxithromycin vs. Clarithromycin in Community-Acquired Pneumonia
-
Study Design : An open-label, multicenter, randomized controlled trial.[5]
-
Patient Population : 77 hospitalized patients with community-acquired pneumonia. 65 patients were clinically evaluable (34 in the Clarithromycin group, 31 in the Roxithromycin group).[2][5]
-
Intervention :
-
Primary Outcome Measures :
-
Clinical response (cure, improvement, or failure) assessed at the end of treatment.
-
Bacteriological response (eradication, presumed eradication, persistence, or presumed persistence) for target pathogens.
-
-
Secondary Outcome Measures :
Roxithromycin vs. Erythromycin in Lower Respiratory Tract Infections
-
Study Design : A pooled analysis of 15 comparative clinical trials. The analysis included direct and indirect comparisons.[3]
-
Patient Population : Adult patients with LRTIs, primarily community-acquired pneumonia, acute infective exacerbation of chronic bronchitis, and acute bronchitis. A total of 942 patients received Roxithromycin and 1,253 received Erythromycin.[3]
-
Intervention :
-
Primary Outcome Measures :
Caption: A generalized workflow for a comparative clinical trial.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. What is Roxithromycin used for? [synapse.patsnap.com]
- 3. atsjournals.org [atsjournals.org]
- 4. SMPDB [smpdb.ca]
- 5. Comparative study of clarithromycin and roxithromycin in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Roxithromycin - Wikipedia [en.wikipedia.org]
In Vivo Validation of Lexithromycin's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antibacterial performance of Lexithromycin (also known as Roxithromycin) against other leading macrolide antibiotics, including Azithromycin, Clarithromycin, and Erythromycin. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound, a semi-synthetic macrolide antibiotic, demonstrates potent antibacterial activity in various in vivo models. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] This mechanism is common to all macrolides discussed in this guide.[3] In direct comparative studies, this compound has shown superior or comparable efficacy to Erythromycin in treating bacterial infections in animal models.[2] While direct in vivo comparative data with Azithromycin and Clarithromycin is more focused on anti-inflammatory and pharmacokinetic properties, this compound consistently exhibits a favorable pharmacokinetic profile, characterized by high bioavailability and tissue penetration, which contributes to its in vivo efficacy.[2]
Comparative Performance Data
The following tables summarize the available quantitative data from in vivo studies, comparing the antibacterial efficacy and pharmacokinetic parameters of this compound with other macrolides.
Table 1: In Vivo Antibacterial Efficacy in Mouse Models
| Parameter | This compound (Roxithromycin) | Erythromycin | Azithromycin | Clarithromycin | Reference |
| Infection Model | Systemic infection | Systemic infection | Acute toxoplasmosis | Not specified in direct comparison | [2][4] |
| Efficacy | Up to 6 times more potent than Erythromycin in curing experimentally infected mice.[2] | Baseline | Considerably more active than Roxithromycin in protecting mice against death.[4] | Not specified in direct comparison | [2][4] |
| Dosage | Not specified | Not specified | 200 mg/kg/day for ten days resulted in 100% survival in a high-inoculum model.[4] | Not specified in direct comparison | [4] |
Table 2: Comparative Pharmacokinetics in Rodent Models
| Parameter | This compound (Roxithromycin) | Erythromycin | Azithromycin | Clarithromycin | Reference |
| Bioavailability (Mice) | 72% | <10% | Not specified | Not specified | [2] |
| Bioavailability (Rats) | 85% | Not specified | Not specified | Not specified | [2] |
| Tissue Penetration | High degree of penetration into all tissues, particularly the lungs.[2] | Lower than Roxithromycin | High concentrations in liver, spleen, and heart, exceeding serum levels by 25- to 200-fold.[4] | Good tissue penetration | [2][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are generalized protocols based on common practices in the cited literature.
Systemic Infection Mouse Model for Antibacterial Efficacy
This model is commonly used to evaluate the in vivo efficacy of antibiotics against systemic bacterial infections.
1. Animals:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used. Animals are housed in a controlled environment with access to food and water ad libitum.
2. Bacterial Strain and Inoculum Preparation:
-
A clinically relevant bacterial strain (e.g., Streptococcus pneumoniae, Staphylococcus aureus) is grown in an appropriate broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
The bacterial culture is then washed and diluted in sterile saline or phosphate-buffered saline (PBS) to a predetermined concentration (e.g., 1 x 10^7 CFU/mL). The exact concentration is confirmed by plating serial dilutions on agar plates and counting the colonies after incubation.
3. Infection Procedure:
-
Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection of the bacterial suspension. The volume of the inoculum is typically 0.1-0.2 mL per mouse.
4. Antibiotic Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), mice are randomly assigned to treatment groups.
-
This compound and comparator antibiotics are administered orally (p.o.) or subcutaneously (s.c.) at various dose levels. A vehicle control group receives the same volume of the vehicle used to dissolve the antibiotics.
-
Treatment is typically administered once or twice daily for a specified duration (e.g., 3-7 days).
5. Efficacy Assessment:
-
Survival Rate: The number of surviving animals in each group is monitored daily for a set period (e.g., 7-14 days).
-
Bacterial Load in Tissues: At the end of the treatment period, or at specified time points, a subset of mice from each group is euthanized. Target organs (e.g., spleen, liver, lungs) are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/gram of tissue).
Visualizations
Mechanism of Action: Macrolide Antibiotics
The following diagram illustrates the common mechanism of action for this compound and other macrolide antibiotics.
Caption: Macrolide antibiotics inhibit bacterial protein synthesis.
Experimental Workflow: In Vivo Antibacterial Efficacy
The diagram below outlines the typical workflow for assessing the in vivo antibacterial efficacy of an antibiotic.
Caption: Standard workflow for in vivo antibacterial efficacy testing.
References
- 1. vibiosphen.com [vibiosphen.com]
- 2. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Lexithromycin and Telithromycin
Comparative Analysis of Telithromycin and Azithromycin
An Essential Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of antimicrobial agents, macrolides and their derivatives represent a critical class for treating respiratory tract infections. This guide provides a detailed head-to-head comparison of Telithromycin, the first ketolide antibiotic, and Azithromycin, a widely-used azalide (a subclass of macrolides). While both interfere with bacterial protein synthesis, structural differences confer distinct properties regarding their spectrum of activity, resistance profiles, and safety. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive, data-supported comparison to inform research and clinical development endeavors.
It is important to note that "Lexithromycin" is not a recognized or approved pharmaceutical agent. Therefore, this comparison has been structured between Telithromycin and a relevant, widely-utilized comparator, Azithromycin, to provide a meaningful and data-rich analysis.
Mechanism of Action: A Tale of Two Binding Sites
Both Telithromycin and Azithromycin inhibit bacterial protein synthesis by targeting the 50S subunit of the bacterial ribosome.[1][2] However, their binding mechanisms exhibit a key difference that underpins Telithromycin's enhanced activity against certain resistant strains.
-
Azithromycin , like other macrolides, binds to domain V of the 23S rRNA within the 50S ribosomal subunit.[1][3] This interaction blocks the progression of the growing polypeptide chain.[2]
-
Telithromycin also binds to domain V but possesses an additional, high-affinity binding site on domain II of the 23S rRNA.[4][5] This dual-binding mechanism allows Telithromycin to maintain its activity even when resistance mechanisms, such as those mediated by methylases (erm genes), alter the primary binding site in domain V.[5][6] This gives Telithromycin an advantage against many macrolide-resistant Streptococcus pneumoniae isolates.[7] Telithromycin's affinity for the 50S subunit is over 10 times higher than that of erythromycin.[2]
In Vitro Efficacy: A Quantitative Comparison
Telithromycin generally exhibits greater in vitro potency against key respiratory pathogens, particularly macrolide-resistant Streptococcus pneumoniae.[8] The following table summarizes the minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC90).
| Organism | Telithromycin MIC90 (µg/mL) | Azithromycin MIC90 (µg/mL) |
| Streptococcus pneumoniae (Macrolide-Susceptible) | 0.03 | 0.25 |
| Streptococcus pneumoniae (Macrolide-Resistant) | 0.25 | >32 |
| Haemophilus influenzae | 4 | 2 |
| Moraxella catarrhalis | 0.12 | 0.12 |
Data compiled from multiple sources.[4][8]
A study on nasopharyngeal eradication of S. pneumoniae in patients with acute maxillary sinusitis demonstrated the clinical implications of this enhanced in vitro activity. Telithromycin treatment (800 mg daily for 5 days) resulted in a 94% reduction in S. pneumoniae isolates, whereas Azithromycin (500 mg daily for 3 days) led to a 43% reduction.[9]
Pharmacokinetic Profiles
The pharmacokinetic properties of both drugs support once-daily dosing, though they differ in bioavailability and half-life.
| Parameter | Telithromycin | Azithromycin |
| Bioavailability | ~57% | ~40% |
| Protein Binding | 60-70% | Variable |
| Metabolism | ~50% CYP3A4, ~50% non-CYP | Primarily Hepatic |
| Terminal Half-life | ~10 hours | ~68 hours |
Data compiled from multiple sources.[1][4][10][11]
Safety and Tolerability
While both drugs share common gastrointestinal side effects, Telithromycin has been associated with a more severe and distinct adverse event profile, leading to significant restrictions on its clinical use.[2][12]
| Adverse Event | Telithromycin | Azithromycin |
| Diarrhea | ~13% | Common |
| Nausea | ~8% | Common |
| QTc Prolongation | Yes, risk noted | Yes, but fewer adverse cardiac effects than other macrolides.[11] |
| Hepatotoxicity | Severe cases reported, including acute liver failure. [13][14] | Rare association with hepatocellular injury.[11] |
| Visual Disturbances | Yes, due to impaired accommodation | Not commonly reported |
| Worsening of Myasthenia Gravis | Contraindicated [10] | Not a primary concern |
Data compiled from multiple sources.[10][11][12][13][14][15]
The risk of severe hepatotoxicity with Telithromycin is a critical differentiating factor.[13][14] The mechanism is not fully understood but may involve hypersensitivity.[13] This has led to a boxed warning and its withdrawal from the U.S. market.[16]
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Telithromycin - Wikipedia [en.wikipedia.org]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Telithromycin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Relative potency of telithromycin, azithromycin and erythromycin against recent clinical isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of telithromycin and azithromycin on nasopharyngeal bacterial flora in patients with acute maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Telithromycin: review of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Telithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. Telithromycin (Ketek) for Respiratory Tract Infections | AAFP [aafp.org]
- 16. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Roxithromycin and Other Macrolides in Treating Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical effectiveness of Roxithromycin with other macrolide antibiotics and alternative antibacterial agents. The data presented is sourced from peer-reviewed clinical trials, focusing on quantitative outcomes in the treatment of respiratory tract and other infections. Detailed experimental methodologies and the underlying mechanism of action are also provided to support further research and development.
Data Presentation: Comparative Clinical Efficacy
The following tables summarize the clinical and bacteriological efficacy of Roxithromycin in comparison to other antibiotics across various studies.
Table 1: Clinical Efficacy of Roxithromycin versus Comparator Antibiotics in Lower Respiratory Tract Infections
| Infection Type | Roxithromycin Clinical Response Rate | Comparator Drug | Comparator Clinical Response Rate | Study Design |
| Pneumonia | 100% | Cephradine | 93% | Double-blind |
| Acute Bronchitis/Pneumonia | ~90% | Doxycycline, Erythromycin | ~90% | Double-blind |
| Chronic Airways Disease | ~60% | Doxycycline, Erythromycin | ~60% | Double-blind |
| H. influenzae Infections (Overall) | 78% (Intention to treat) | Various | 70% | Meta-analysis |
| H. influenzae Infections (Per protocol) | 87% | Various | 72% | Meta-analysis |
Table 2: Bacteriological Efficacy and Other Outcomes
| Parameter | Roxithromycin Outcome | Comparator Drug | Comparator Outcome | Infection |
| Bacteriological Response (H. influenzae) | 83% | Various | 29-100% | Lower Respiratory Tract |
| Post-treatment Pathogen Persistence (S. pneumoniae) | 17% | Cephradine | 23% | Pneumonia |
Experimental Protocols
The clinical data cited in this guide are derived from rigorous study designs, primarily randomized controlled trials and meta-analyses. Key methodologies employed in these studies are detailed below.
1. Clinical Trial Design for Respiratory Tract Infections
-
Study Design: The majority of the cited studies were double-blind, randomized controlled trials[1][2]. Some analyses also included data from single-blind and open-label trials[1]. A large-scale international study was conducted as a multicenter, open-label comparative trial[3].
-
Patient Population: Adult patients with confirmed upper or lower respiratory tract infections, such as pneumonia, acute bronchitis, and exacerbations of chronic bronchitis, were enrolled[1][2]. Specific studies focused on infections caused by particular pathogens like Haemophilus influenzae[1].
-
Intervention and Comparator: Roxithromycin was typically administered orally at doses of 150 mg twice daily or 300 mg once daily[1]. Comparators included other macrolides (e.g., erythromycin), tetracyclines (e.g., doxycycline), cephalosporins (e.g., cephradine), and penicillins (e.g., amoxicillin with clavulanic acid)[1][2].
-
Efficacy Assessment:
-
Clinical Response: Assessed based on the resolution or improvement of clinical signs and symptoms of the infection. This was the primary endpoint in most trials.
-
Bacteriological Response: Determined by the eradication of the baseline pathogen from post-treatment cultures.
-
2. In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The in vitro effectiveness of Roxithromycin and other antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Methodology: The agar dilution method is a standard procedure for determining the MIC of macrolides[4][5].
-
Preparation of Antibiotic Plates: A series of agar plates containing serial twofold dilutions of the antibiotic are prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured to a standardized density (e.g., 10^5 CFU/mL).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific bacterium.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Roxithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the macrolide to the 50S subunit of the bacterial ribosome.
Signaling Pathway of Macrolide Antibiotic Action
The following diagram illustrates the mechanism of action of macrolide antibiotics at the ribosomal level.
Caption: Mechanism of macrolide antibiotic action.
Detailed Explanation of the Mechanism:
-
Binding to the 50S Ribosomal Subunit: Roxithromycin binds to the 23S rRNA component of the large 50S subunit of the bacterial ribosome[6][7][8]. This binding occurs within the nascent peptide exit tunnel (NPET)[6][7].
-
Inhibition of Translocation: The presence of the macrolide in the exit tunnel sterically hinders the passage of the growing polypeptide chain. This interference blocks the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon[9].
-
Premature Dissociation of Peptidyl-tRNA: The blockage of the exit tunnel leads to the premature dissociation of the peptidyl-tRNA from the ribosome.
-
Inhibition of Bacterial Growth: The overall effect is the cessation of protein synthesis, which is essential for bacterial replication and survival. This leads to a bacteriostatic (inhibiting growth) or, at higher concentrations, a bactericidal (killing bacteria) effect.
References
- 1. Clinical efficacy of roxithromycin in the treatment of adults with upper and lower respiratory tract infection due to Haemophilus influenzae: a meta-analysis of 12 clinical studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro activity of roxithromycin, new semisynthetic macrolide against obligate anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. youtube.com [youtube.com]
- 9. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lexithromycin
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Lexithromycin, a macrolide antibiotic, requires careful handling and disposal to prevent potential environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies overseeing this. The Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste from its generation to its final disposal.[1][2][3] While some Safety Data Sheets (SDS) may classify this compound as non-hazardous, it is crucial to adhere to best practices for chemical waste disposal to minimize environmental impact.[4] Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies and contribute to the rise of antibiotic-resistant bacteria.[1][5][6]
Step-by-Step Disposal Protocol for this compound
This protocol is designed for laboratory personnel handling this compound and its associated waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired powder, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or experimental residues, in a separate, clearly labeled hazardous waste container.
-
Do not mix with other incompatible chemical waste streams.
-
3. Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Include the date of waste generation.
4. Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
5. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility to ensure complete destruction.[2]
-
Never dispose of this compound down the drain or in the regular trash.
For Household Disposal of Prescribed this compound: While this guide is for laboratory settings, it is important to note the recommended procedures for household disposal to prevent environmental contamination. The preferred method is to use a drug take-back program.[7][8] If a take-back program is not available, follow these steps:
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance like used coffee grounds or cat litter.[7][9][10]
-
Dispose of it in the household trash.[8]
Quantitative Data on Macrolide Antibiotics
| Parameter | Value | Source |
| Environmental Occurrence | Macrolide antibiotics are frequently detected in sewage treatment plant effluents and surface water.[11] | [11] |
| Ecotoxicity | Adverse effects on aquatic organisms have been observed at mg/L levels in acute toxicity tests.[11] | [11] |
| Environmental Risk | Some macrolides pose a high potential risk to the aquatic environment, with predicted no-effect concentrations being exceeded in wastewater effluents.[12] | [12] |
Note: The absence of specific data for this compound does not imply a lack of environmental risk. It is crucial to handle and dispose of it with the same level of caution as other antibiotics.
Experimental Protocols
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The recommended procedure is based on established best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting, in accordance with regulatory guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: this compound Disposal Workflow in a Laboratory Setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. abmole.com [abmole.com]
- 5. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics: Helping our bodies, hurting our environment | Yale Environment Review [environment-review.yale.edu]
- 7. epa.gov [epa.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. dea.gov [dea.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. Occurrences and ecological risks of roxithromycin, trimethoprim, and chloramphenicol in the Han River, Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Lexithromycin
For Immediate Implementation: Essential Safety and Handling Protocols for Lexithromycin
This document provides crucial safety and logistical information for laboratory professionals working with this compound. Adherence to these procedural guidelines is paramount to ensure a safe research environment and mitigate risks associated with the handling, storage, and disposal of this macrolide antibiotic. While some safety data sheets (SDS) for this compound may not classify it as a hazardous substance, its structural similarity to other macrolides, such as Roxithromycin—classified as "Harmful if swallowed"—necessitates a cautious approach.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following PPE is mandatory when handling this compound in powder or solution form.
| PPE Component | Standard Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Disposable, fluid-resistant, with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling powders outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to maintain safety and experimental integrity. The following diagram outlines the standard operating procedure for handling this compound.
Caption: Workflow for safe handling of this compound.
Spill Management: Immediate Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
For Small Spills (less than 5 mL or 5 g):
-
Alert others in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and eye protection. For powders, also wear a respirator.
-
Contain the spill. For liquids, cover with an absorbent material. For powders, gently cover with damp paper towels to avoid raising dust.
-
Clean the area. Working from the outside in, clean the spill area with a detergent solution, followed by a rinse with water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate disinfectant.
-
Doff PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
For Large Spills (more than 5 mL or 5 g):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Restrict access to the spill area.
-
Wait for trained emergency response personnel to manage the cleanup.
Disposal Plan: Ensuring Environmental Safety
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All this compound waste, including contaminated PPE, weighing papers, and solutions, must be disposed of as hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated consumables) | Collect in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste (solutions, rinsates) | Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps (needles, scalpels) | Dispose of in a designated sharps container for hazardous materials. |
All waste must be disposed of through your institution's environmental health and safety program.
Quantitative Safety Data
| Compound | Occupational Exposure Limit (OEL) | LD50 (Oral, Rat) |
| Roxithromycin | TWA: 3 mg/m³ (as erythromycin)[2] | >800 mg/kg |
| Azithromycin | Pfizer OEL TWA-8 Hr: 0.5 mg/m³[3] | >2000 mg/kg |
TWA: Time-Weighted Average
The following diagram illustrates the logical relationship for determining the necessary handling precautions based on available data.
Caption: Logic for determining this compound safety protocols.
By adhering to these comprehensive safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any additional information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
